A Comprehensive Technical Guide to 2-Aminopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and potential applications of 2-Aminopyrimidine-4-car...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and potential applications of 2-Aminopyrimidine-4-carbonitrile. The information is curated for professionals in the fields of chemical research and drug development.
Core Chemical and Physical Properties
2-Aminopyrimidine-4-carbonitrile is a solid organic compound with a molecular formula of C5H4N4.[1] It is also known by the synonym 2-Amino-4-cyanopyrimidine.[1] The compound's key physical and chemical properties are summarized in the table below for easy reference and comparison.
2-Aminopyrimidine-4-carbonitrile possesses multiple functional groups—an amino group, a pyrimidine ring, and a nitrile group—that make it a versatile building block in organic synthesis. The pyrimidine core is a common scaffold in many biologically active molecules, and the amino and nitrile groups offer sites for a variety of chemical transformations.
Derivatives of 2-aminopyrimidine have been extensively studied in kinase inhibitor design and discovery.[2] The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[2] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further opportunities for derivatization.
The synthesis of various 2-aminopyrimidine derivatives has been explored for their potential as β-glucuronidase inhibitors, which are relevant in conditions like colon cancer and urinary tract infections.[3][4] Furthermore, related aminopyrimidine carbonitrile structures have been investigated as potent and selective A1 adenosine receptor antagonists.[5]
Caption: Reactivity of 2-Aminopyrimidine-4-carbonitrile.
Experimental Protocols: Synthesis
A common and efficient method for the synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles is a one-pot, three-component transformation.[5] This Biginelli-inspired reaction involves the condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine.[5]
General Procedure:
Reactant Preparation: Equimolar amounts of the α-cyanoketone, the desired carboxaldehyde, and guanidine are prepared.
Reaction: The three components are reacted in a suitable solvent, such as ethanol or isopropanol.[5] The reaction proceeds through a sequence of condensation, nucleophilic addition, cyclization, and spontaneous aromatization of the dihydropyrimidine intermediate.[5]
Purification: The resulting 2-aminopyrimidine-4-carbonitrile product is then purified. This can be achieved by either column chromatography or crystallization from a suitable solvent like isopropanol or ethanol.[5] Yields for this type of reaction are generally moderate to excellent.[5]
Caption: Synthesis of 2-Aminopyrimidine-4-carbonitrile.
Safety Information
2-Aminopyrimidine-4-carbonitrile is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from heat and oxidizing agents in a tightly sealed container.[1]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of 2-aminopyrimidine-4-carbonitrile, a valuable building block...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-aminopyrimidine-4-carbonitrile, a valuable building block in medicinal chemistry and drug development. This document details a common synthetic route, outlines experimental protocols for its characterization, and presents key analytical data in a structured format for easy reference.
Synthesis of 2-Aminopyrimidine-4-carbonitrile
A prevalent and efficient method for the synthesis of 2-aminopyrimidine-4-carbonitrile involves the condensation reaction of guanidine with a suitable three-carbon precursor already containing the nitrile functionality. One such common starting material is ethyl 2-cyano-3-ethoxyacrylate. The reaction proceeds via a cyclocondensation mechanism, where the guanidine molecule attacks the electrophilic centers of the acrylate derivative, leading to the formation of the pyrimidine ring.
A plausible and frequently utilized synthetic pathway is the reaction of guanidine hydrochloride with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. This reaction mixture is heated to facilitate the cyclization and subsequent formation of the desired 2-aminopyrimidine-4-carbonitrile.
A representative synthetic pathway for 2-aminopyrimidine-4-carbonitrile.
Experimental Protocol: Synthesis from Guanidine and Ethyl Cyanoacetate
This protocol describes a general procedure for the synthesis of 2-aminopyrimidine-4-carbonitrile.
Materials:
Guanidine hydrochloride
Ethyl cyanoacetate
Sodium ethoxide (or freshly prepared from sodium metal in absolute ethanol)
Absolute ethanol
Diethyl ether
Hydrochloric acid (for neutralization)
Standard laboratory glassware and heating apparatus
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
To the sodium ethoxide solution, add guanidine hydrochloride and stir the mixture until the guanidine hydrochloride is fully dissolved.
Slowly add ethyl cyanoacetate to the reaction mixture.
Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Neutralize the reaction mixture with hydrochloric acid. This will precipitate the crude product.
Filter the crude product and wash it with cold water and then with a small amount of cold ethanol or diethyl ether.
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-aminopyrimidine-4-carbonitrile.
Characterization of 2-Aminopyrimidine-4-carbonitrile
The synthesized 2-aminopyrimidine-4-carbonitrile should be thoroughly characterized to confirm its identity and purity. The following are standard characterization techniques and the expected data.
Physical Properties
Property
Value
Molecular Formula
C₅H₄N₄
Molecular Weight
120.11 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
222 °C
Solubility
Soluble in DMSO, sparingly soluble in hot water and ethanol
Spectroscopic Data
Table 2.1: 1H NMR Spectral Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.6
Doublet
1H
H6 (pyrimidine)
~7.2
Doublet
1H
H5 (pyrimidine)
~7.0
Broad Singlet
2H
-NH₂
Table 2.2: 13C NMR Spectral Data (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Assignment
~163
C2 (pyrimidine)
~160
C4 (pyrimidine)
~158
C6 (pyrimidine)
~117
-C≡N
~105
C5 (pyrimidine)
Table 2.3: Infrared (IR) Spectral Data (KBr Pellet)
Wavenumber (cm-1)
Intensity
Assignment
~3450 - 3300
Strong, Broad
N-H stretching (amino group)
~2220
Strong
C≡N stretching (nitrile)
~1650
Strong
N-H bending (amino group)
~1600 - 1450
Medium
C=C and C=N stretching (ring)
Table 2.4: Mass Spectrometry Data (Electron Impact - EI)
m/z
Relative Intensity (%)
Assignment
120
High
[M]⁺ (Molecular Ion)
93
Moderate
[M - HCN]⁺
66
Moderate
[M - 2HCN]⁺
Experimental Protocols for Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized 2-aminopyrimidine-4-carbonitrile in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
Data Acquisition: For 1H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans will be necessary due to the low natural abundance of the 13C isotope.
2.3.2. Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition: Scan the sample over the range of 4000-400 cm-1.
2.3.3. Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolving in a suitable volatile solvent for other ionization techniques.
Ionization Method: Electron Impact (EI) is a common method for this type of molecule.
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200) to observe the molecular ion and characteristic fragment ions.
Experimental and Data Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 2-aminopyrimidine-4-carbonitrile.
General workflow for synthesis and characterization.
This technical guide provides a foundational understanding of the synthesis and characterization of 2-aminopyrimidine-4-carbonitrile. Researchers are encouraged to consult the cited literature and adapt these protocols as necessary for their specific laboratory conditions and research objectives.
Foundational
The Diverse Biological Activities of 2-Aminopyrimidine-4-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The 2-aminopyrimidine-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Anticancer Activity
Derivatives of 2-aminopyrimidine-4-carbonitrile have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[1][2]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.
Methodology:
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the 2-aminopyrimidine-4-carbonitrile derivatives and incubate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the EC50/IC50 values.
Signaling Pathway: EGFR Inhibition
Certain pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] Inhibition of EGFR blocks downstream signaling pathways involved in cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and its inhibition.
Antimicrobial Activity
2-Aminopyrimidine derivatives have demonstrated broad-spectrum antimicrobial properties, showing activity against various bacterial and fungal strains.[5][6][7]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum suspension.
Serial Dilution: Perform a two-fold serial dilution of the 2-aminopyrimidine derivatives in a 96-well microtiter plate containing broth medium.
Inoculation: Inoculate each well with the microbial suspension.
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Kinase Inhibition
The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs), Src kinase, and VEGFR-2.[11][12][13]
The general workflow for assessing the inhibitory activity of a compound against a specific kinase involves measuring the enzyme's activity in the presence and absence of the inhibitor.
Caption: General workflow for a kinase inhibition assay.
This guide highlights the significant therapeutic potential of 2-aminopyrimidine-4-carbonitrile derivatives. The presented data and methodologies offer a solid foundation for further research and development in the pursuit of novel therapeutics.
Spectroscopic Profile of 2-Aminopyrimidine-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-aminopyrimidine-4-carbonitrile, a heterocyclic compound of interes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-aminopyrimidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles key spectroscopic data and outlines detailed experimental protocols for the characterization of this molecule. The information presented is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of pyrimidine-based compounds.
Core Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 2-aminopyrimidine-4-carbonitrile and its close analogs. This data is essential for the structural elucidation and purity assessment of the compound.
Table 1: Physical and Mass Spectrometry Data for 2-Aminopyrimidine-4-carbonitrile
Note: Chemical shifts and multiplicities are predictions based on the analysis of related aminopyrimidine structures. The observed data is for compounds like 2-amino-6-aryl-4-(furan-2-yl)pyrimidines and 2,4-diaminopyrimidine-5-carbonitrile.
Table 4: ¹³C NMR Spectroscopic Data (Expected in DMSO-d₆)
Note: Chemical shifts are predictions based on the analysis of 2,4-diaminopyrimidine-5-carbonitrile.
Table 5: UV-Vis Spectroscopic Data (Expected in Ethanol)
Transition
Expected λmax (nm)
Observed for Analogs (nm)
Reference for Analogs
π → π
260 - 280
~265
n → π
310 - 340
316 - 332
Note: Expected absorption maxima are based on data for various 2-aminopyrimidine derivatives.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of organic compounds and can be adapted for 2-aminopyrimidine-4-carbonitrile.
Instrumentation: A Nicolet Avatar 330 FT-IR spectrometer or a Perkin Elmer instrument with an ATR accessory is suitable.[3][7]
Sample Preparation: The solid sample is finely ground with KBr powder and pressed into a thin pellet.[3] Alternatively, for an ATR setup, a small amount of the solid is placed directly on the ATR crystal.
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.[8] A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker 400 MHz NMR spectrometer or equivalent is used for acquiring ¹H and ¹³C NMR spectra.[7]
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition:
A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.
Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[9]
¹³C NMR Acquisition:
A proton-decoupled carbon experiment is performed.
A wider spectral width (e.g., 200 ppm) and a longer relaxation delay (2-5 seconds) are typically used.[9]
Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, etc.), and integration values of the peaks are analyzed to elucidate the structure of the molecule.
3. Mass Spectrometry (MS)
Instrumentation: An Agilent 6400 series mass spectrometer with an electrospray ionization (ESI) source is a suitable instrument.[10]
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
Data Acquisition: The sample solution is infused into the ESI source. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. A full scan is acquired over a relevant m/z range (e.g., 50-300 amu).
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is determined to confirm the molecular weight of the compound.
4. UV-Visible (UV-Vis) Spectroscopy
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent, such as ethanol or acetonitrile. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm. A baseline correction is performed using the pure solvent as a reference.
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for the spectroscopic analyses described.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Introduction to Tautomerism in 2-Aminopyrimidine Derivatives
An In-depth Technical Guide to Tautomerism in 2-Aminopyrimidine Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core principles of tautomeri...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to Tautomerism in 2-Aminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles of tautomerism in 2-aminopyrimidine derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. Due to the limited availability of extensive experimental quantitative data specifically for 2-aminopyrimidine derivatives, this guide leverages well-documented findings from the structurally analogous 2-aminopyridine series to illustrate key concepts and trends.
2-Aminopyrimidine and its derivatives are privileged scaffolds in drug discovery, appearing in numerous approved drugs, particularly as kinase inhibitors.[1] The biological activity and physicochemical properties of these molecules can be profoundly influenced by their tautomeric state. The most common form of tautomerism in this system is the amino-imino tautomerism, an equilibrium between the aromatic amino form and the non-aromatic imino form. Understanding and controlling this equilibrium is crucial for rational drug design, as different tautomers may exhibit distinct receptor binding affinities, solubilities, and metabolic stabilities.
The amino-imino tautomeric equilibrium involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom. The position of this equilibrium is dictated by a delicate balance of electronic and steric effects of substituents, the polarity and hydrogen-bonding capability of the solvent, temperature, and pH.[2]
Quantitative Analysis of Tautomeric Equilibria
Table 1: Calculated Relative Energies of 2-Amino-4-methylpyridine Tautomers in the Gas Phase
Data obtained from Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory.[3][4][5]
The large energy difference suggests that the amino form is the predominant species in the gas phase. This preference is attributed to the aromatic stabilization of the pyrimidine ring in the amino tautomer.
Substituent Effects
The electronic nature of substituents on the pyrimidine ring can influence the tautomeric equilibrium.
Electron-donating groups (EDGs) are expected to further stabilize the amino form by increasing the electron density on the exocyclic amino group.
Electron-withdrawing groups (EWGs) can decrease the basicity of the exocyclic amino group and potentially shift the equilibrium towards the imino form, although the amino form is generally expected to remain dominant.
Solvent Effects
The solvent plays a critical role in determining the position of the tautomeric equilibrium. Polar and protic solvents can stabilize the more polar tautomer through hydrogen bonding. While the amino form is generally favored, the imino tautomer, with its separated charges, might be stabilized to a greater extent in highly polar solvents. However, for most 2-aminopyrimidine derivatives, the amino form is expected to be the major tautomer in common organic solvents and aqueous media.[6]
Experimental Protocols for Tautomer Analysis
The determination of tautomeric ratios in solution is primarily achieved through spectroscopic methods, notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy Protocol for Determining Tautomer Ratios
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria, provided that the rate of interconversion is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
Methodology:
Sample Preparation:
Dissolve a precisely weighed amount of the 2-aminopyrimidine derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.
Use a standard concentration, for example, 10-20 mg/mL, to ensure good signal-to-noise ratio.
Data Acquisition:
Acquire a high-resolution ¹H NMR spectrum at a constant temperature. Temperature control is crucial as the equilibrium constant is temperature-dependent.
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is essential for accurate integration. A D1 of 5 times the longest T₁ is recommended.
Data Analysis:
Identify well-resolved signals corresponding to each tautomer. Protons on or near the atoms involved in the tautomerization (e.g., NH₂, ring protons) are often the most sensitive to the change in electronic structure.
Carefully integrate the signals corresponding to each tautomer.
The ratio of the integrals of corresponding protons in the two tautomers gives the molar ratio of the tautomers.
The equilibrium constant (K_T) is calculated as the ratio of the concentrations of the two tautomers: K_T = [Imino] / [Amino].
UV-Vis Spectroscopy Protocol for Tautomer Analysis
UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption spectra.
Methodology:
Sample Preparation:
Prepare a stock solution of the 2-aminopyrimidine derivative in a UV-transparent solvent.
Prepare a series of dilutions to determine a suitable concentration range where the Beer-Lambert law is obeyed.
Data Acquisition:
Record the UV-Vis absorption spectrum of the sample solution at a constant temperature.
If the tautomeric equilibrium is pH-dependent, record spectra at various pH values.
Data Analysis:
The spectra of the individual tautomers are often required for quantitative analysis. These can sometimes be obtained by "fixing" the equilibrium at extreme pH values or in specific solvents where one tautomer is known to be overwhelmingly dominant.
If the spectra of the pure tautomers are known, the concentration of each tautomer in a mixture can be determined by solving a set of simultaneous equations based on the Beer-Lambert law at different wavelengths.
Alternatively, deconvolution of the overlapping absorption bands can be performed using specialized software to estimate the contribution of each tautomer to the overall spectrum.[1]
Computational Chemistry Protocol
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.
Methodology:
Structure Optimization:
Build the 3D structures of all possible tautomers of the 2-aminopyrimidine derivative.
Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).[3][4][5]
Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of the solvent.
Energy Calculation:
Calculate the electronic energies of the optimized structures.
Perform frequency calculations to obtain the zero-point vibrational energies (ZPVE) and to confirm that the structures are true minima (no imaginary frequencies).
The relative Gibbs free energy (ΔG) between the tautomers can be calculated to determine the equilibrium constant (K_T = exp(-ΔG/RT)).
Spectral Simulation:
Simulate the NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental spectra.
Visualizations
Tautomeric Equilibrium of 2-Aminopyrimidine
Caption: Amino-imino tautomeric equilibrium in 2-aminopyrimidine.
Experimental Workflow for Tautomer Analysis
Caption: Workflow for the analysis of tautomerism.
Logical Relationship in Drug Discovery
Caption: Impact of tautomerism on drug properties.
Crystal Structure of 2-Aminopyrimidine-4-carbonitrile: Awaiting Elucidation
A comprehensive search of scientific and crystallographic databases has revealed that the specific crystal structure of 2-aminopyrimidine-4-carbonitrile has not yet been experimentally determined and deposited in the pub...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive search of scientific and crystallographic databases has revealed that the specific crystal structure of 2-aminopyrimidine-4-carbonitrile has not yet been experimentally determined and deposited in the public domain. While the synthesis and biological activities of various 2-aminopyrimidine derivatives are documented, the precise three-dimensional arrangement of atoms in the crystalline state of the target molecule, 2-aminopyrimidine-4-carbonitrile, remains uncharacterized.
This technical guide, therefore, serves to outline the established methodologies for determining the crystal structure of small organic molecules like 2-aminopyrimidine-4-carbonitrile, providing researchers and drug development professionals with a foundational understanding of the required experimental protocols. The guide will also touch upon the known characteristics of related aminopyrimidine compounds to offer a predictive context.
The Path to Crystal Structure Determination: A Methodological Overview
The elucidation of a molecule's crystal structure is a meticulous process heavily reliant on the successful growth of high-quality single crystals. The definitive technique for this is single-crystal X-ray diffraction (SCXRD).[1] The overall workflow can be broken down into several key stages, from material preparation to the final structural analysis.
Synthesis and Purification
The initial and critical step is the synthesis of 2-aminopyrimidine-4-carbonitrile. Various synthetic routes for related aminopyrimidine derivatives have been reported, often involving the condensation of a β-dicarbonyl compound or its equivalent with guanidine or a substituted guanidine. For instance, one general approach involves the reaction of an appropriate precursor with triethylamine in a solvent-free condition.[2] Following synthesis, rigorous purification is paramount, as impurities can significantly impede crystal growth.[3] Standard purification techniques such as recrystallization, column chromatography, and sublimation are typically employed.
Single Crystal Growth
Growing crystals suitable for X-ray diffraction is often the most challenging step.[4] A good crystal for SCXRD should ideally be 0.1-0.3 mm in each dimension, with a well-defined shape and no visible cracks or defects.[4][5] Several techniques are commonly used for small organic molecules:
Slow Evaporation: This is the simplest and most common method. The purified compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.[3][5] The choice of solvent is crucial and is often determined empirically.
Solvent Diffusion (Vapor or Liquid): In vapor diffusion, a solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. In liquid diffusion, the precipitant is carefully layered on top of the compound's solution.[3]
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool down slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[6]
The general workflow for single crystal growth and subsequent X-ray diffraction analysis is depicted in the diagram below.
General workflow for crystal structure determination.
X-ray Diffraction Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer.[1] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of spots is recorded by a detector.[4] The intensities and positions of these diffracted beams are measured as the crystal is rotated.
This raw data is then processed to determine the unit cell dimensions and the space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods (e.g., direct methods). With both the intensities and phases, an electron density map of the unit cell can be calculated. This map is then interpreted to build a model of the molecule's structure. The initial model is then refined against the experimental data to obtain the final, precise crystal structure, including bond lengths, bond angles, and atomic coordinates.
Predicted Structural Features and Biological Context
Although the specific crystal structure of 2-aminopyrimidine-4-carbonitrile is unknown, we can infer some of its likely properties and its relevance based on the extensive research into related compounds.
Potential for Hydrogen Bonding
The 2-aminopyrimidine moiety is known to be a versatile hydrogen-bonding motif. The amino group can act as a hydrogen bond donor, while the pyrimidine ring nitrogens can act as hydrogen bond acceptors. This capability is often exploited in the design of kinase inhibitors, where the aminopyrimidine scaffold can form crucial hydrogen bonds with the hinge region of the kinase active site.[7] It is highly probable that in the crystalline state, 2-aminopyrimidine-4-carbonitrile would exhibit extensive intermolecular hydrogen bonding.
Biological Significance of the Aminopyrimidine Scaffold
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2][8] Derivatives have shown a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][9] For example, some 2-aminopyrimidine-based compounds have been investigated as anti-plasmodial agents, while others have been designed as β-glucuronidase inhibitors.[8] The nitrile group at the 4-position of the pyrimidine ring can also participate in molecular interactions and can be a precursor for other functional groups.
The potential signaling pathways that could be modulated by aminopyrimidine derivatives, such as kinase signaling pathways, are of significant interest in drug development. A simplified representation of a generic kinase inhibition pathway is shown below.
Generic kinase signaling pathway inhibition.
Conclusion and Future Outlook
The determination of the crystal structure of 2-aminopyrimidine-4-carbonitrile would provide invaluable information for researchers in medicinal chemistry and materials science. It would allow for a precise understanding of its solid-state packing, intermolecular interactions, and conformational preferences. This data would be instrumental for computational studies, such as molecular docking and rational drug design, to develop novel therapeutics targeting enzymes like kinases.
Given the significance of the aminopyrimidine scaffold, it is anticipated that the crystal structure of this and other related derivatives will be a subject of future research. The experimental protocols outlined in this guide provide a roadmap for achieving this goal. Until such data becomes available, the scientific community must rely on the rich chemistry of related compounds to guide the development and understanding of this promising class of molecules.
An In-depth Technical Guide to the Solubility and Stability of 2-Aminopyrimidine-4-carbonitrile
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Aminopyri...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Aminopyrimidine-4-carbonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. This technical guide provides a comprehensive overview of its solubility and stability profiles, complete with detailed experimental protocols and structured data to support preclinical and formulation studies.
Physicochemical Properties
2-Aminopyrimidine-4-carbonitrile is a solid, crystalline compound. A summary of its key physicochemical properties is presented below.
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3] This protocol is based on established methodologies for sparingly soluble drugs.[4][5]
Objective: To determine the equilibrium solubility of 2-Aminopyrimidine-4-carbonitrile in a selected solvent system at a controlled temperature.
High-Performance Liquid Chromatography (HPLC) system with a validated, stability-indicating method.
Procedure:
Add an excess amount of solid 2-Aminopyrimidine-4-carbonitrile to a glass vial. The excess solid should be visually apparent throughout the experiment.
Add a known volume of the desired solvent to the vial.
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
Agitate the suspension for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[3]
After agitation, allow the suspension to settle.
Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).
Carefully withdraw an aliquot of the clear supernatant.
Immediately filter the aliquot using a syringe filter to remove any remaining solid microparticles.
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
Analyze the concentration of 2-Aminopyrimidine-4-carbonitrile in the diluted sample using a validated HPLC method.
Calculate the original solubility, accounting for the dilution factor.
Workflow for Shake-Flask Solubility Determination
Stability Profile
Stability testing is essential to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] These studies inform storage conditions, re-test periods, and shelf-life.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[7] The following protocol is adapted from methodologies for similar nitrogen-containing heterocyclic compounds.[8]
Objective: To investigate the intrinsic stability of 2-Aminopyrimidine-4-carbonitrile under various stress conditions.
Preparation: Prepare stock solutions of 2-Aminopyrimidine-4-carbonitrile in a suitable solvent.
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 24 hours). Withdraw samples at various time points, neutralize with 0.1 M NaOH, and analyze.
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or heat for a defined period. Withdraw samples, neutralize with 0.1 M HCl, and analyze.
Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3%) and store it at room temperature, protected from light, for a defined period. Withdraw samples and analyze.
Thermal Degradation: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 48 hours).[8] Also, subject a solution to the same conditions. Withdraw samples and analyze.
Photolytic Degradation: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples.
Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Workflow for a Forced Degradation Study
Long-Term and Accelerated Stability Studies
Formal stability studies are conducted according to ICH guidelines (e.g., Q1A) to establish a re-test period.[7]
Long-Term Testing: Typically performed at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9] Testing frequency is usually every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6]
Accelerated Testing: Performed at 40°C ± 2°C / 75% RH ± 5% RH. A minimum of three time points (e.g., 0, 3, and 6 months) is recommended for a 6-month study.[10]
Throughout these studies, attributes of the API that are susceptible to change, such as appearance, assay, and degradation products, should be monitored using validated analytical procedures.[7][]
Role in Drug Development
2-Aminopyrimidine derivatives are valuable scaffolds in medicinal chemistry, frequently used in the synthesis of kinase inhibitors for oncology and other therapeutic areas. The amino and cyano groups provide versatile handles for further chemical modification.
Generalized Synthetic Pathway from a Pyrimidine Core
Conclusion
This guide outlines the foundational solubility and stability characteristics of 2-Aminopyrimidine-4-carbonitrile. While it is qualitatively understood to be poorly soluble in water and soluble in DMSO, quantitative data derived from standardized protocols like the shake-flask method are crucial for formulation development. Stability testing, guided by forced degradation studies and formal ICH protocols, is vital to ensure the compound's integrity, define appropriate storage conditions, and establish a re-test period. The provided workflows and protocols serve as a robust starting point for researchers to rigorously evaluate this important synthetic intermediate.
The 2-Aminopyrimidine Core: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Application of 2-Aminopyrimidine Compounds For Researchers, Scientists, and Drug Development Professionals Introduction The 2-aminopyrimidine scaffold is a privi...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Discovery, History, and Application of 2-Aminopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyrimidine scaffold is a privileged heterocyclic motif that has become a cornerstone in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a multitude of interactions with biological targets. From the early sulfa drugs to the latest generation of targeted cancer therapies, 2-aminopyrimidine derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the discovery and history of 2-aminopyrimidine compounds, detailing their synthesis, key therapeutic applications, and the experimental methodologies used in their evaluation.
I. Historical Milestones: From Discovery to Therapeutic Prominence
The journey of 2-aminopyrimidine compounds from a chemical curiosity to a mainstay of modern medicine is a testament to over a century of chemical and pharmacological research.
The Dawn of Pyrimidine Chemistry
The systematic study of pyrimidines was initiated in 1884 by the German chemist Adolf Pinner .[3][4] Through his work on the condensation of ethyl acetoacetate with amidines, he was the first to synthesize pyrimidine derivatives. Pinner coined the name "pyrimidin" in 1885.[3] However, the parent pyrimidine compound itself was not prepared until 1900 by Siegmund Gabriel and James Colman .[3][5] They achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[3]
The Era of Sulfa Drugs and Early Applications
The therapeutic potential of pyrimidine derivatives first came to the forefront with the development of the sulfonamide class of antibiotics. The discovery that Prontosil, a sulfonamide-containing dye, had antibacterial activity in vivo, a finding by Gerhard Domagk in the 1930s, revolutionized medicine.[6] This led to the synthesis of numerous sulfonamide derivatives, including several that incorporated a 2-aminopyrimidine ring.
One of the most significant early 2-aminopyrimidine-containing drugs was Sulfadiazine . Synthesized in the early 1940s, it became a key antibiotic for treating bacterial infections, particularly during World War II.[6] Its mechanism of action, like other sulfa drugs, involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. Other important sulfa drugs from this era containing the pyrimidine moiety include sulfamerazine and sulfamethazine.[6]
The Rise of Targeted Therapies
The latter half of the 20th century saw the application of the 2-aminopyrimidine scaffold in a wider range of therapeutic areas. A notable example is Minoxidil , which was initially developed in the 1970s as an antihypertensive medication.[2][7] Its unexpected side effect of hair growth led to its repurposing as a topical treatment for androgenetic alopecia.[7][8] Minoxidil's mechanism of action involves the opening of ATP-sensitive potassium channels in vascular smooth muscle cells, leading to vasodilation.[2]
The true renaissance of the 2-aminopyrimidine core, however, came with the advent of targeted cancer therapy. The development of Imatinib (Gleevec) in the late 1990s marked a paradigm shift in the treatment of chronic myeloid leukemia (CML). Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, demonstrated remarkable efficacy and established the 2-aminopyrimidine scaffold as a premier framework for designing kinase inhibitors.
II. Key Therapeutic Classes and Representative Drugs
The versatility of the 2-aminopyrimidine scaffold is evident in the diverse range of therapeutic classes it populates.
A. Kinase Inhibitors
The ability of the 2-aminopyrimidine moiety to form key hydrogen bonds within the ATP-binding pocket of kinases has made it a highly successful scaffold for the development of kinase inhibitors.
Imatinib: As mentioned, this groundbreaking drug targets the Bcr-Abl tyrosine kinase in CML.
Rosuvastatin (Crestor): A statin used to lower cholesterol, Rosuvastatin inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[9][10][11][12] Its structure features a fluorophenyl group and a polar methane sulfonamide group attached to the pyrimidine ring, which contribute to its high binding affinity.[9]
FLT3 Inhibitors: Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). Several 2-aminopyrimidine derivatives have been developed as potent FLT3 inhibitors.[13]
B. Dihydrofolate Reductase (DHFR) Inhibitors
Inhibition of DHFR, an enzyme crucial for the synthesis of tetrahydrofolate, is a key mechanism for antimicrobial and anticancer agents.
Trimethoprim: A potent inhibitor of bacterial DHFR, Trimethoprim is often used in combination with sulfamethoxazole to create a synergistic antibacterial effect.[14] The 2,4-diaminopyrimidine core is essential for its activity.
Pyrimethamine: Another 2,4-diaminopyrimidine derivative, Pyrimethamine is an antimalarial drug that selectively inhibits the DHFR of protozoa.
C. Wnt Signaling Pathway Inhibitors
The Wnt signaling pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. 2-Aminopyrimidine derivatives have been identified as inhibitors of this pathway. These compounds have been shown to specifically inhibit the canonical Wnt pathway with minimal cellular toxicity.[15]
III. Quantitative Data on 2-Aminopyrimidine Derivatives
The following tables summarize the biological activity of representative 2-aminopyrimidine compounds across different target classes.
The construction of the 2-aminopyrimidine ring can be achieved through several classical and modern synthetic methodologies.
A. Classical Synthesis Methods
1. Pinner Synthesis: This is one of the earliest and most fundamental methods for pyrimidine synthesis.[4][10][16][17][19][20][21] It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or a β-keto ester) with an amidine.[10][17][21] When guanidine is used as the amidine component, 2-aminopyrimidines are formed.
2. Biginelli Reaction: Developed by Pietro Biginelli in 1891, this one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea/guanidine) under acidic conditions to yield dihydropyrimidinones.[8][22][23] The use of guanidine in this reaction provides a direct route to 2-amino-3,4-dihydropyrimidines.[24]
B. Modern Synthetic Approaches
Modern organic synthesis has introduced more efficient and versatile methods for the preparation of 2-aminopyrimidine derivatives, often employing microwave irradiation to accelerate reaction times and improve yields.[24]
V. Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminopyrimidine compounds.
A. Synthesis Protocol: Biginelli Reaction for 2-Amino-dihydropyrimidines
This protocol describes a general procedure for the synthesis of a 2-amino-dihydropyrimidine derivative using a microwave-assisted Biginelli reaction.
Materials:
Aromatic aldehyde (1.0 mmol)
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
Guanidine hydrochloride (1.5 mmol)
Ethanol (3 mL)
Sodium bicarbonate (2.0 mmol)
Microwave reactor vial (10 mL)
Thin-layer chromatography (TLC) plate
Silica gel for column chromatography
Procedure:
To a 10 mL microwave reactor vial, add the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), guanidine hydrochloride (1.5 mmol), and sodium bicarbonate (2.0 mmol).
Add ethanol (3 mL) to the vial and seal it.
Place the vial in the microwave reactor and irradiate at 120°C for 10-30 minutes.
Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into ice-cold water (20 mL) and stir.
Collect the precipitated solid by vacuum filtration and wash with cold water.
Dry the crude product.
If necessary, purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Characterize the final product by NMR and mass spectrometry.
B. Biological Assay Protocol: Western Blot for Kinase Inhibition
This protocol outlines the steps to assess the inhibitory effect of a 2-aminopyrimidine compound on the phosphorylation of a target kinase and its downstream substrate in a cellular context.
Materials:
Cell line expressing the target kinase
2-aminopyrimidine inhibitor compound (dissolved in DMSO)
Cell culture medium and supplements
Phosphate-buffered saline (PBS)
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
Laemmli sample buffer
SDS-PAGE gels
PVDF membrane
Blocking buffer (e.g., 5% BSA in TBST)
Primary antibodies (anti-phospho-kinase, anti-total-kinase, anti-phospho-substrate, anti-total-substrate, and a loading control like anti-β-actin)
HRP-conjugated secondary antibody
ECL chemiluminescence substrate
Imaging system
Procedure:
Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the 2-aminopyrimidine inhibitor or vehicle (DMSO) for a specified time.
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
Wash the membrane with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane with TBST.
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total kinase, total substrate, and a loading control to ensure equal protein loading.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.
VI. Signaling Pathways and Logical Relationships
Visualizing the complex biological systems in which 2-aminopyrimidine compounds exert their effects is crucial for understanding their mechanism of action and for rational drug design.
A. Kinase Inhibition Signaling Pathway
The following diagram illustrates a generic kinase signaling pathway and the point of inhibition by a 2-aminopyrimidine derivative.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 2-aminopyrimidine compound.
B. Canonical Wnt Signaling Pathway Inhibition
This diagram depicts the canonical Wnt signaling pathway and its inhibition by 2-aminopyrimidine derivatives, preventing the nuclear translocation of β-catenin.
Caption: Inhibition of the canonical Wnt signaling pathway by 2-aminopyrimidine derivatives.
C. Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and development of novel 2-aminopyrimidine-based drugs.
Caption: A generalized workflow for the discovery and development of 2-aminopyrimidine-based drugs.
VII. Conclusion
The 2-aminopyrimidine core has proven to be an exceptionally fruitful scaffold in the history of drug discovery. Its journey from the early days of heterocyclic chemistry to its current status as a key component of numerous life-saving medicines is a compelling narrative of scientific innovation. The structural simplicity and synthetic accessibility of 2-aminopyrimidines, coupled with their remarkable ability to interact with a wide array of biological targets, ensure that they will remain a central focus of research and development efforts in the pharmaceutical industry for the foreseeable future. This guide has provided a comprehensive overview of the rich history, diverse applications, and key experimental methodologies associated with this remarkable class of compounds, offering valuable insights for researchers dedicated to the discovery of novel therapeutics.
An In-depth Technical Guide to 2-Aminopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Aminopyrimidine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal che...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Aminopyrimidine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identifiers, physicochemical properties, safety information, synthesis protocols, and biological relevance, serving as a core resource for professionals in research and development.
Chemical Identifiers and Properties
2-Aminopyrimidine-4-carbonitrile is a stable, solid organic compound. Its core structure consists of a pyrimidine ring substituted with an amino group at position 2 and a nitrile group at position 4.
A comprehensive list of identifiers for 2-Aminopyrimidine-4-carbonitrile is provided below for accurate tracking and documentation in a research setting.
The key physicochemical properties are summarized in the table below. These characteristics are essential for designing experimental conditions, including solvent selection and purification methods.
Property
Value
Physical Form
Solid, Powder/Crystals
Melting Point
222 °C
Boiling Point
387.9 ± 34.0 °C at 760 mmHg
Purity Levels
Available commercially at ≥95%, ≥97%, and ≥98%
Storage
Store at room temperature (or 4°C for long-term), protected from light in a cool, dry, well-ventilated area. Keep container tightly sealed.
Safety and Handling
Proper handling of 2-Aminopyrimidine-4-carbonitrile is crucial to ensure laboratory safety. The compound is classified as harmful and requires appropriate personal protective equipment (PPE).
Hazard Information
Details
GHS Pictogram
GHS07 (Harmful)
Signal Word
Warning
Hazard Statements
H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols: Synthesis
The synthesis of 2-aminopyrimidine derivatives can be achieved through various methods. A common and efficient approach is the multi-component reaction, which allows for the assembly of the pyrimidine core in a single pot.
A versatile method for synthesizing the 2-aminopyrimidine-5-carbonitrile scaffold involves a one-pot reaction of α-cyanoketones, carboxaldehydes, and guanidines.[2] This Biginelli-inspired approach proceeds through condensation, nucleophilic addition, cyclization, and subsequent aromatization.[2]
Methodology:
Reactant Preparation: Equimolar amounts of a suitable α-cyanoketone, an appropriate aldehyde, and a guanidine salt are prepared.
Reaction: The components are combined in a suitable solvent (e.g., ethanol or isopropanol) and refluxed. The reaction can be catalyzed by an acid or base.
Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated. The solid is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
The following diagram illustrates the generalized workflow for this synthesis.
Caption: Generalized workflow for the three-component synthesis of 2-aminopyrimidine derivatives.
Biological Activity and Applications
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 2-Aminopyrimidine-4-carbonitrile are being investigated for a wide range of therapeutic applications.
Enzyme Inhibition: These compounds have been identified as potent inhibitors of various enzymes. For instance, certain derivatives show significant inhibitory activity against β-glucuronidase , an enzyme linked to conditions like colon cancer.[3]
Anticancer Activity: The pyrimidine core is central to the development of kinase inhibitors for cancer therapy. Derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[4] The disruption of EGFR signaling can halt tumor cell proliferation and survival.
Receptor Antagonism: Substituted 2-aminopyrimidine-5-carbonitriles have been developed as potent and selective antagonists for the adenosine A₁ receptor (A₁AR), which is a target for cardiovascular and central nervous system disorders.[2]
Antimicrobial and Anti-inflammatory Agents: The structural motif is also explored for creating novel anti-plasmodial, antibacterial, and anti-inflammatory agents.
The diagram below illustrates the role of kinase inhibitors, a class of drugs to which many 2-aminopyrimidine derivatives belong, in blocking cancer cell signaling pathways.
Caption: Role of 2-aminopyrimidine derivatives as kinase inhibitors in cancer therapy.
Conclusion
2-Aminopyrimidine-4-carbonitrile and its derivatives represent a versatile and highly valuable class of compounds for drug discovery and development. Their straightforward synthesis and amenability to chemical modification allow for the exploration of a vast chemical space, leading to the identification of potent modulators of various biological targets. This guide provides the foundational technical information required for researchers to handle, synthesize, and further investigate this promising chemical scaffold.
Synthesis of 2-aminopyrimidine-4-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 2-aminopyrimidine-4-carbonitrile, a valuable building bloc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-aminopyrimidine-4-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process starting from malononitrile and utilizing an N,N-dimethylformamide derivative, N,N-dimethylformamide dimethyl acetal (DMFDMA), to construct the key intermediate.
Reaction Scheme
The overall synthetic pathway involves two sequential reactions:
Formation of an Enaminonitrile Intermediate: Malononitrile is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) to yield 2-((dimethylamino)methylene)malononitrile.
Pyrimidine Ring Formation: The intermediate is then cyclized with guanidine to afford the final product, 2-aminopyrimidine-4-carbonitrile.
Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of 2-((dimethylamino)methylene)malononitrile
In a dry round-bottom flask, dissolve malononitrile (1.0 eq) in anhydrous dioxane (approx. 1.5 M solution).
To the stirred solution, add N,N-dimethylformamide dimethyl acetal (1.05 eq) dropwise at room temperature.
Continue stirring the reaction mixture at room temperature for 24 hours or heat to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
After the reaction is complete, pour the mixture into an ice-water bath to precipitate the product.[1]
Collect the resulting solid by vacuum filtration.
Wash the solid with cold water and then a small amount of cold ethanol.
Dry the product under vacuum to yield 2-((dimethylamino)methylene)malononitrile as a crystalline solid. Further purification can be achieved by recrystallization from isopropanol.
Protocol 2: Synthesis of 2-aminopyrimidine-4-carbonitrile (Final Product)
This protocol outlines the cyclocondensation of the intermediate with guanidine to form the target pyrimidine. The procedure is based on established methods for similar cyclizations.[3]
Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere in a round-bottom flask.
To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq) and stir the mixture at room temperature for 30 minutes.
Add 2-((dimethylamino)methylene)malononitrile (1.0 eq) to the reaction mixture.
Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and neutralize carefully with glacial acetic acid or dilute HCl.
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
Wash the filter cake with water, followed by a small amount of cold ethanol.
Dry the product under vacuum to obtain 2-aminopyrimidine-4-carbonitrile.
Visualizations
Synthetic Pathway
Caption: Overall two-step synthesis of 2-aminopyrimidine-4-carbonitrile.
Microwave-Assisted Synthesis of 2-Aminopyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Substituted 2-aminopyrimidines are a critical scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agent...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2-aminopyrimidines are a critical scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors for cancer therapy and various antimicrobial compounds.[1][2] Traditional synthetic methods for these derivatives often suffer from long reaction times, harsh conditions, and modest yields.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant reductions in reaction times, improved yields, and access to novel chemical diversity.[1][3]
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 2-aminopyrimidine derivatives, presenting comparative data and workflows to facilitate their adoption in research and drug development. The underlying mechanisms of microwave heating involve dipolar polarization and ionic conduction, where polar molecules or ions align with the rapidly oscillating electric field of the microwaves.[4][5][6] This direct energy coupling with the reacting molecules leads to rapid and uniform heating, accelerating reaction rates and often resulting in cleaner product profiles compared to conventional heating methods.[4][6][7]
Key Advantages of Microwave-Assisted Synthesis
Rapid Reaction Times: Reactions that typically take hours or even days under conventional heating can often be completed in a matter of minutes.[1]
Higher Yields: Enhanced reaction kinetics and a reduction in the formation of side products frequently lead to higher isolated yields.
Greener Chemistry: MAOS often enables the use of smaller quantities of solvent or even solvent-free conditions, contributing to more environmentally sustainable processes.[1][6][8]
Improved Reproducibility: Microwave reactors offer precise control over reaction parameters such as temperature and pressure, leading to more reproducible results.[3]
Experimental Protocols and Data
This section details various protocols for the microwave-assisted synthesis of 2-aminopyrimidine derivatives. All quantitative data are summarized in tables for straightforward comparison.
The Biginelli reaction is a classic multicomponent reaction for synthesizing dihydropyrimidinones and related heterocyclic systems.[1] Microwave irradiation dramatically accelerates this condensation reaction.[1]
Experimental Procedure:
In a microwave process vial, combine an acetophenone derivative (1 mmol), an aromatic aldehyde (1 mmol), and guanidine nitrate (1.5 mmol).[1]
A catalytic amount of a suitable base, such as potassium tert-butoxide, may be added.[1]
The reaction vessel is sealed and subjected to microwave irradiation at a specified temperature and for a designated time (see Table 1).
After the reaction is complete, the vessel is cooled to room temperature.
The resulting solid residue is typically washed with water and a suitable organic solvent (e.g., ethanol or ethyl acetate) to yield the pure product.[1]
Data Presentation:
Entry
Aldehyde
Acetophenone
Temperature (°C)
Time (min)
Yield (MW) (%)
Yield (Conventional) (%)
Time (Conventional) (h)
1
Benzaldehyde
Acetophenone
120
10
86
94
15-24
2
4-Methoxybenzaldehyde
Acetophenone
120
15
78
85
15-24
3
4-Ethoxybenzaldehyde
Acetophenone
120
20
67
80
15-24
4
2-Chlorobenzaldehyde
Acetophenone
120
15
72
88
15-24
5
4-Methoxybenzaldehyde
4'-Methylacetophenone
120
10
83
90
15-24
Data compiled from a comparative study on microwave-assisted versus conventional heating for the synthesis of 4,6-diarylpyrimidines.[9]
Protocol 2: Synthesis from Chalcones and Guanidine
This method involves the condensation of a chalcone with guanidine to form the 2-aminopyrimidine ring.
Experimental Procedure:
Suspend a substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol or DMF.[1]
Irradiate the mixture in a microwave reactor at 100-120°C for 5-15 minutes.[1]
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and precipitate the product by adding cold water.
Filter the precipitate and recrystallize from an appropriate solvent to obtain the pure 2-aminopyrimidine derivative.[1]
Data Presentation:
Entry
Chalcone Substituent (Aryl group)
Solvent
Temperature (°C)
Time (min)
Yield (%)
1
Phenyl
Ethanol
110
10
85
2
4-Chlorophenyl
DMF
120
8
92
3
4-Methoxyphenyl
Ethanol
100
12
88
4
4-Nitrophenyl
DMF
120
5
95
Representative data based on typical microwave-assisted chalcone condensations.[10]
Protocol 3: Nucleophilic Substitution of 2-Amino-4-chloropyrimidines
This protocol describes the synthesis of N-substituted 2-aminopyrimidines via nucleophilic aromatic substitution.
Experimental Procedure:
Place 2-amino-4-chloropyrimidine (2 mmol) into a microwave reaction vial.[11]
Add 1 mL of anhydrous propanol and stir at room temperature.[11]
Add the desired substituted amine (2 mmol) to the reaction vial.[11]
After a brief period of stirring, add 200 µL of triethylamine.[11]
Conduct the reaction under microwave irradiation at 120–140 °C for 15–30 minutes, monitoring by TLC.[11]
After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Dry the organic extract with anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the final product.[11]
Data Presentation:
Entry
Substituted Amine
Temperature (°C)
Time (min)
Yield (%)
1
4-Methylpiperazine
120-140
15-30
54
2
4-(Pyrimidin-2-yl)piperazine
120-140
15-30
54
3
4-(2-Fluorophenyl)piperazine
120-140
15-30
54
Data sourced from the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[11]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the microwave-assisted synthesis of 2-aminopyrimidine derivatives.
Caption: General workflow for microwave-assisted synthesis.
Applications in Drug Development
2-Aminopyrimidine derivatives are of significant interest in drug discovery due to their wide range of biological activities.[12][13] They are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[12][13][14] Several FDA-approved drugs, such as the kinase inhibitors Imatinib and Abemaciclib, contain the 2-aminopyrimidine scaffold, highlighting its therapeutic importance.[12][14]
Role as Kinase Inhibitors
Many 2-aminopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. The 2-aminopyrimidine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.
The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the inhibitory action of a 2-aminopyrimidine derivative.
Caption: Inhibition of RTK signaling by a 2-aminopyrimidine derivative.
Other Therapeutic Applications
Antimicrobial Agents: These derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[2] Some compounds can modulate bacterial biofilm formation, which is a significant factor in antibiotic resistance.[15]
Enzyme Inhibition: Certain 2-aminopyrimidine derivatives have been identified as potent inhibitors of enzymes like β-glucuronidase, which is implicated in conditions such as colon cancer.[13][14]
Antiviral and Antiparasitic Activity: The scaffold has been explored for the development of agents against viruses and parasites, including those responsible for malaria and sleeping sickness.[12][16]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 2-aminopyrimidine derivatives, offering a rapid, efficient, and environmentally conscious alternative to traditional methods. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals, enabling the accelerated synthesis and exploration of this important class of compounds for various therapeutic applications. The versatility of the 2-aminopyrimidine scaffold, coupled with the benefits of microwave technology, will undoubtedly continue to fuel the discovery of novel drug candidates.
Application Notes and Protocols for 2-Aminopyrimidine-4-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of a carbonitrile group at the 4-position of this scaffold creates the 2-aminopyrimidine-4-carbonitrile core, a versatile building block for the development of targeted therapeutics, particularly in oncology and immunology. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, offering a handle for synthetic diversification and modulation of physicochemical properties. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of 2-aminopyrimidine-4-carbonitrile derivatives, with a focus on their application as kinase inhibitors.
Synthetic Applications
The 2-aminopyrimidine-4-carbonitrile core can be synthesized through several routes. A common and efficient method involves the condensation of a β-ketonitrile with guanidine or its salts. Variations of this approach allow for the introduction of diverse substituents on the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Workflow
The synthesis of 2-aminopyrimidine-4-carbonitrile derivatives typically follows a multi-step sequence, starting from readily available materials. A representative workflow is depicted below.
Caption: General synthetic workflow for 2-aminopyrimidine-4-carbonitrile derivatives.
Experimental Protocol: Synthesis of a 2-Aminopyrimidine-4-carbonitrile Derivative
This protocol describes a general method for the synthesis of a 2-aminopyrimidine-4-carbonitrile derivative via a cyclocondensation reaction.
Materials:
Substituted β-ketonitrile (1.0 eq)
Guanidine hydrochloride (1.2 eq)
Sodium ethoxide (1.5 eq)
Ethanol (anhydrous)
Ethyl acetate
Hexanes
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a stirred solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride and stir the mixture at room temperature for 30 minutes.
Add the substituted β-ketonitrile to the reaction mixture.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-aminopyrimidine-4-carbonitrile derivative.
Biological Applications as Kinase Inhibitors
Derivatives of the 2-aminopyrimidine-4-carbonitrile scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Notable targets include Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Derivatives of 2,4-diaminopyrimidine have been identified as potent inhibitors of CDK7 and CDK9.[2][3]
CDK7 Signaling Pathway
CDK7, in a complex with Cyclin H and MAT1, acts as a CDK-activating kinase (CAK) and is also a component of the general transcription factor TFIIH.[4][5] As part of TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for transcription initiation.[4] Inhibition of CDK7 can thus disrupt both cell cycle progression and transcription in cancer cells.
Caption: Inhibition of the CDK7 signaling pathway.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a primary route for cytokine signaling and is integral to immune responses and hematopoiesis.[6] Dysregulation of this pathway, particularly through activating mutations in JAK2, is a hallmark of myeloproliferative neoplasms.[7]
JAK2/STAT5 Signaling Pathway
Upon cytokine binding to its receptor, JAK2 is activated and phosphorylates STAT5.[8] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell proliferation and survival.[6][7] Inhibitors based on the 2-aminopyrimidine scaffold can block the kinase activity of JAK2, thereby inhibiting this oncogenic signaling cascade.
Caption: Inhibition of the JAK2/STAT5 signaling pathway.
Quantitative Biological Data
The following table summarizes the inhibitory activities of representative 2-aminopyrimidine derivatives against various kinases and cancer cell lines.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
Materials:
Recombinant kinase (e.g., CDK9/Cyclin T1, JAK2)
Kinase substrate (peptide or protein)
ATP (Adenosine triphosphate)
Kinase assay buffer
Test compound (2-aminopyrimidine-4-carbonitrile derivative)
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
384-well or 96-well plates
Plate reader
Procedure:
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
In a multi-well plate, add the test compound dilutions. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
Add the recombinant kinase to each well, except for the "no enzyme" control wells.
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and detect the kinase activity by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10][11]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
Seed cells and treat with the test compound for a specified time.
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
Resuspend the cells in 1X binding buffer.
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
Analyze the stained cells by flow cytometry.
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).[1][13]
Conclusion
The 2-aminopyrimidine-4-carbonitrile scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. The synthetic and biological protocols provided in this document offer a framework for researchers to explore the potential of this chemical class in drug discovery and development. The versatility of this scaffold, combined with the detailed methodologies for its evaluation, will facilitate the identification of new and effective treatments for a range of diseases.
Application of 2-Aminopyrimidine-4-carbonitrile in Agrochemical Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug and agrochemical development, 2-aminopyrimidine-4-carbonitrile emerges as a highly versatile scaffold for the synthesis of novel crop protection agents. The inherent...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug and agrochemical development, 2-aminopyrimidine-4-carbonitrile emerges as a highly versatile scaffold for the synthesis of novel crop protection agents. The inherent reactivity of its amino and cyano functionalities, coupled with the established biological activity of the pyrimidine core, positions this compound as a valuable starting material for creating innovative fungicides, herbicides, and insecticides.
The pyrimidine ring is a well-established pharmacophore in a variety of commercial agrochemicals, and the strategic placement of the amino and cyano groups on this particular derivative offers multiple avenues for chemical elaboration. The amino group can readily participate in nucleophilic substitution and condensation reactions, allowing for the introduction of diverse side chains that can modulate the compound's biological activity and physical properties. Simultaneously, the carbonitrile group can be hydrolyzed, reduced, or converted to other functional groups, providing a secondary point for structural diversification.
This document provides detailed application notes, experimental protocols, and data on related compounds to guide the exploration of 2-aminopyrimidine-4-carbonitrile in the synthesis of next-generation agrochemicals.
Application Notes: A Versatile Building Block for Agrochemicals
The 2-aminopyrimidine core is a recognized toxophore in several classes of agrochemicals, particularly fungicides and herbicides. While direct synthesis of a commercial agrochemical from 2-aminopyrimidine-4-carbonitrile is not extensively documented in publicly available literature, its structural motifs are present in numerous patented and researched compounds. The primary synthetic strategies leveraging this molecule involve the chemical modification of the amino and nitrile functionalities to introduce desired pharmacophores and modulate the physicochemical properties of the final compounds.
Fungicide Development: Anilinopyrimidines are a known class of fungicides. The amino group of 2-aminopyrimidine-4-carbonitrile can be functionalized to introduce various aryl or alkyl substituents, a common strategy to enhance fungicidal potency. The cyano group can be maintained or transformed to further tune the molecule's properties.
Herbicide Development: Certain pyrimidine derivatives are known to act as herbicides by inhibiting key plant enzymes. The structural features of 2-aminopyrimidine-4-carbonitrile make it a suitable precursor for developing novel herbicides. For instance, the amino group can be derivatized to mimic the binding of natural substrates to target enzymes.
Insecticide Development: The pyrimidine scaffold is also found in some insecticides. By strategically modifying the 2-aminopyrimidine-4-carbonitrile core, it is possible to design novel insecticides with potentially new modes of action.
Proposed Synthesis of a Novel Fungicide Candidate
Based on established pyrimidine chemistry, a plausible synthetic route to a potential fungicide involves the derivatization of the amino group of 2-aminopyrimidine-4-carbonitrile. A proposed two-step synthesis of a hypothetical fungicidal candidate is outlined below.
Proposed synthesis of a potential fungicide.
Experimental Protocols
The following protocols describe the synthesis of a hypothetical fungicide candidate and a general method for assessing its in-vitro antifungal activity.
Protocol 1: Synthesis of 2-(p-tolylamino)pyrimidine-4-carboxylic acid
Objective: To synthesize a potential fungicide candidate from 2-aminopyrimidine-4-carbonitrile.
Step 1: Synthesis of 2-(p-tolylamino)pyrimidine-4-carbonitrile
To a dry round-bottom flask under a nitrogen atmosphere, add 2-aminopyrimidine-4-carbonitrile (1.0 eq), 4-chlorotoluene (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
Add anhydrous toluene to the flask.
Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
Wash the celite pad with ethyl acetate.
Combine the filtrates and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield 2-(p-tolylamino)pyrimidine-4-carbonitrile.
Step 2: Hydrolysis to 2-(p-tolylamino)pyrimidine-4-carboxylic acid
To a round-bottom flask, add the purified 2-(p-tolylamino)pyrimidine-4-carbonitrile from Step 1.
Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
Cool the reaction mixture in an ice bath and carefully neutralize with a saturated solution of sodium bicarbonate.
Collect the resulting precipitate by filtration.
Wash the solid with cold water and dry under vacuum to obtain the final product, 2-(p-tolylamino)pyrimidine-4-carboxylic acid.
Method
Application Notes: 2-Aminopyrimidine-4-carbonitrile in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors. The addition of a carbonitrile group at the 4-position can significantly influence the compound's binding affinity and selectivity, often by providing an additional hydrogen bond acceptor and contributing to favorable interactions within the ATP-binding pocket of various kinases. This document provides an overview of the application of 2-aminopyrimidine-4-carbonitrile derivatives in targeting several key kinase families, along with detailed protocols for their evaluation.
Target Kinase Families and Inhibitor Activity
Derivatives of 2-aminopyrimidine-4-carbonitrile have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer and other diseases. Below is a summary of their activity against several important kinase targets.
Visualizing the mechanism of action and the experimental procedures is crucial for understanding the drug discovery process.
Caption: Inhibition of the FGFR4 signaling cascade by a 2-aminopyrimidine-4-carbonitrile derivative.
Caption: A typical workflow for the evaluation of a novel kinase inhibitor.
Experimental Protocols
Protocol 1: Z'-LYTE™ Kinase Assay for Biochemical Potency
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of test compounds against a target kinase.
Materials:
Z'-LYTE™ Kinase Assay Kit (specific for the kinase of interest)
Recombinant human kinase
Test compounds dissolved in DMSO
ATP
384-well, black, low-volume assay plates
Fluorescence plate reader with appropriate filters (Excitation: 400 nm, Emission: 445 nm and 520 nm)
Procedure:
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 2.5 µL of the diluted compounds into the wells of the 384-well plate. For control wells, dispense 2.5 µL of DMSO.
Enzyme/Peptide Mixture: Prepare a 2X working solution of the kinase and the FRET-peptide substrate in the provided kinase buffer. Add 5 µL of this mixture to all wells.
Incubation: Incubate the plate for 20 minutes at room temperature to allow for compound binding to the enzyme.
Reaction Initiation: Prepare a 4X ATP solution in the kinase buffer. Add 2.5 µL of the ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should ideally be at the Km for the specific kinase.
Kinase Reaction Incubation: Incubate the plate for 1 hour at room temperature.
Development Reaction: Add 5 µL of the Development Reagent to each well. This reagent contains a protease that will cleave the unphosphorylated peptide.
Development Incubation: Incubate the plate for 1 hour at room temperature.
Fluorescence Reading: Read the plate on a fluorescence plate reader at excitation 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).
Data Analysis: Calculate the emission ratio (445 nm / 520 nm). The percent inhibition is determined relative to the DMSO control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: MTT Cell Viability Assay for Cellular Potency
This protocol outlines a colorimetric assay to assess the effect of a kinase inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
Cancer cell line of interest
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
Test compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
96-well cell culture plates
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
Compound Addition: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be ≤ 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compounds to the wells. Include a vehicle control (medium with DMSO).
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
Incubation with MTT: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percent viability for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.[6][7][8][9]
Protocol 3: Western Blot Analysis for Target Engagement
This protocol describes the detection of changes in the phosphorylation state of a target kinase and its downstream substrates upon treatment with an inhibitor.
Materials:
Cancer cell line of interest
Test compound
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA)
SDS-PAGE gels
Transfer apparatus and membranes (e.g., PVDF)
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream proteins)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Treatment and Lysis: Seed cells and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
Sample Preparation and Gel Electrophoresis: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
Imaging: Capture the chemiluminescent signal using an imaging system.
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels relative to the total protein levels.[10][11][12][13]
Application Notes and Protocols for N-alkylation of 2-aminopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Introduction The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of this scaffold is a critical step in the synthesis of a diverse range of derivatives with potential therapeutic applications. These derivatives have shown significant activity as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cancer cell cycle regulation and angiogenesis.[1][2][3][4] This document provides a detailed protocol for the N-alkylation of 2-aminopyrimidine-4-carbonitrile, a key intermediate in the development of novel kinase inhibitors.
General Protocol: N-alkylation of 2-aminopyrimidine-4-carbonitrile with Alkyl Halides
This protocol describes a general method for the N-alkylation of 2-aminopyrimidine-4-carbonitrile using an alkyl halide in the presence of a base.
Materials:
2-aminopyrimidine-4-carbonitrile
Alkyl halide (e.g., alkyl bromide or iodide)
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
Heating mantle or oil bath with temperature control
Condenser
Inert gas supply (e.g., nitrogen or argon)
Standard laboratory glassware for workup and purification
Thin-layer chromatography (TLC) supplies
Silica gel for column chromatography
Experimental Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-aminopyrimidine-4-carbonitrile (1.0 eq.).
Addition of Base and Solvent: Add the base (1.5-2.0 eq.) and the anhydrous solvent. Stir the suspension for 10-15 minutes at room temperature.
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq.) to the suspension.
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir until the reaction is complete, as monitored by TLC. Reaction times can vary from a few hours to overnight.
Workup:
Cool the reaction mixture to room temperature.
If using DMF, pour the reaction mixture into ice-water and stir. If a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
If using acetonitrile, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Alternative Protocol: Microwave-Assisted N-alkylation
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
Materials:
Same as the general protocol, but with a microwave-safe reaction vial.
Experimental Procedure:
Reaction Setup: In a microwave-safe reaction vial, combine 2-aminopyrimidine-4-carbonitrile (1.0 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the alkyl halide (1.2 eq.) in a suitable solvent (e.g., DMF or propanol).
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 120-140 °C for 15-30 minutes.[5]
Workup and Purification: Follow the workup and purification steps outlined in the general protocol.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the N-alkylation of aminopyrimidines, which can be adapted for 2-aminopyrimidine-4-carbonitrile.
Application Notes and Protocols for the Quantification of 2-Aminopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-aminopyrimidine-4-carbonitrile. The methodol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-aminopyrimidine-4-carbonitrile. The methodologies described are based on established analytical techniques for structurally similar compounds and serve as a comprehensive guide for method development and validation.
Introduction
2-Aminopyrimidine-4-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound is crucial for purity assessment, pharmacokinetic studies, and quality control in drug development. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of moderately polar aromatic compounds like 2-aminopyrimidine-4-carbonitrile. The method provides high resolution, sensitivity, and quantitative accuracy for separating the main compound from potential impurities.
Experimental Protocol
2.1.1. Instrumentation and Chromatographic Conditions
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice.
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% formic acid to improve peak shape and ionization for potential mass spectrometry coupling. A typical starting point is a mixture of acetonitrile and water.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of 2-aminopyrimidine-4-carbonitrile (a wavelength around 254 nm is common for similar aromatic compounds).
Injection Volume: 10 µL.
2.1.2. Reagent and Sample Preparation
Standard Stock Solution: Accurately weigh approximately 10 mg of 2-aminopyrimidine-4-carbonitrile reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
Sample Solution: Prepare the sample to be analyzed in the same diluent as the standard solutions to a concentration within the calibration range.
Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
2.1.3. Analysis Procedure
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject a blank (diluent) to ensure no interfering peaks are present.
Inject the standard solutions in increasing order of concentration.
Inject the sample solutions.
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
Determine the concentration of 2-aminopyrimidine-4-carbonitrile in the sample solutions from the calibration curve.
Method Validation Parameters (Typical)
The following table summarizes typical performance characteristics for HPLC methods used for the analysis of aminopyrimidine derivatives. These values should be established during a formal method validation study for 2-aminopyrimidine-4-carbonitrile.
Parameter
Typical Acceptance Criteria
Linearity (Correlation Coefficient, r²)
≥ 0.999
Accuracy (% Recovery)
98.0 - 102.0%
Precision (% RSD)
≤ 2.0%
Limit of Detection (LOD)
Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ)
Signal-to-Noise Ratio of 10:1
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of 2-aminopyrimidine-4-carbonitrile by HPLC.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light. This technique is particularly useful for the analysis of pure substances or simple mixtures.
Experimental Protocol
3.1.1. Instrumentation
UV-Vis Spectrophotometer: A double-beam spectrophotometer with a wavelength range of at least 200-400 nm.
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
3.1.2. Reagent and Sample Preparation
Solvent: A suitable UV-grade solvent in which 2-aminopyrimidine-4-carbonitrile is soluble and that does not absorb significantly in the analytical wavelength range (e.g., methanol, ethanol, or acetonitrile).
Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in the chosen solvent in a volumetric flask.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to various concentrations.
Sample Solution: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve.
3.1.3. Determination of Maximum Wavelength (λmax)
Prepare a mid-range concentration standard solution.
Use the solvent as a blank to zero the spectrophotometer.
Scan the absorbance of the standard solution over the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.
3.1.4. Analysis Procedure
Set the spectrophotometer to the predetermined λmax.
Zero the instrument using the solvent blank.
Measure the absorbance of each calibration standard, starting from the most dilute.
Measure the absorbance of the sample solution(s).
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
Determine the concentration of the sample solution from the calibration curve using its measured absorbance.
Method Validation Parameters (Typical)
The following table provides typical performance characteristics for a UV-Vis spectrophotometric method.
Parameter
Typical Acceptance Criteria
Linearity (Correlation Coefficient, r²)
≥ 0.999
Accuracy (% Recovery)
98.0 - 102.0%
Precision (% RSD)
≤ 2.0%
Molar Absorptivity (ε)
To be determined experimentally
Experimental Workflow: UV-Vis Spectrophotometry
Application
Application Notes and Protocols: 2-Aminopyrimidine-4-carbonitrile as a Versatile Precursor for the Synthesis of Fused Pyrimidine Systems
For Researchers, Scientists, and Drug Development Professionals Introduction Fused pyrimidine ring systems are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused pyrimidine ring systems are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds. Their diverse pharmacological properties, including anticancer, antimicrobial, and kinase inhibitory activities, make them attractive targets for synthetic chemists. 2-Aminopyrimidine-4-carbonitrile is a highly versatile and reactive precursor for the construction of a wide array of these fused heterocyclic systems. The presence of an amino group, a nitrile functionality, and the pyrimidine ring itself provides multiple reaction sites for cyclization and functionalization, enabling the efficient synthesis of complex molecular architectures.
These application notes provide detailed protocols for the synthesis of several key fused pyrimidine systems derived from 2-aminopyrimidine-4-carbonitrile and its close derivatives, along with their characterization and biological evaluation data. The methodologies outlined herein are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Applications in Fused Ring Synthesis
2-Aminopyrimidine-4-carbonitrile serves as a valuable building block for the synthesis of various fused pyrimidine heterocycles, including but not limited to:
Pyrazolo[1,5-a]pyrimidines: These compounds are known for their wide range of biological activities, including as kinase inhibitors in cancer therapy.[1][2]
Triazolo[4,3-a]pyrimidines: This class of compounds has shown significant potential as antimicrobial agents.
Pyrido[2,3-d]pyrimidines: Derivatives of this scaffold are being explored as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).[3][4][5]
Pyrimido[4,5-d]pyrimidines: These structures are also of interest for their potential as kinase inhibitors and other therapeutic applications.
The synthetic strategies often involve the reaction of the amino group of the pyrimidine core with 1,3-dielectrophilic species, leading to annulation and the formation of a new fused ring. The nitrile group can also participate in cyclization reactions or be further functionalized.
Experimental Protocols
The following protocols are based on established literature procedures and provide a starting point for the synthesis of various fused pyrimidine systems. Researchers may need to optimize these conditions for specific substrates and scales.
Protocol 1: Synthesis of 4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile (a Pyrazolo[1,5-a]pyrimidine precursor analog)
This protocol describes the synthesis of a pyrazolyl-substituted pyrimidine, which can be considered a precursor or analog to fused pyrazolo[1,5-a]pyrimidine systems. The reaction involves the condensation of a hydrazinylpyrimidine derivative with a β-dicarbonyl compound.
Reaction Scheme:
Figure 1: Synthesis of a pyrazolyl-substituted pyrimidine.
A mixture of 4-amino-2-hydrazinylpyrimidine-5-carbonitrile (150 mg, 1 mmol) and acetyl acetone (100 mg, 1 mmol) in ethylene glycol (5 ml) is heated at 120°C for 3 hours.
After cooling, the reaction solution is diluted with ice-cold water (5 ml) and refrigerated overnight.
The resulting precipitate is collected by filtration, dried, and crystallized from ethanol to yield the pure product.
Expected Yield: 63%
Protocol 2: Synthesis of 5-(4-Chlorophenyl)-3-phenyl-7-(pyrrolidin-1-yl)-[1][2][4]triazolo[4,3-a]pyrimidine-6-carbonitrile
This protocol details a multi-step synthesis starting from a chloro-triazolopyrimidine derivative, showcasing the further functionalization of the fused pyrimidine system.
Reaction Scheme:
Figure 2: Synthesis of a functionalized triazolopyrimidine.
A mixture of 7-chloro-5-(4-chlorophenyl)-3-aryl-[1][2][4]triazolo[4,3-a]pyrimidine-6-carbonitrile (2.86 mmol), pyrrolidine (2.88 mmol), and anhydrous K₂CO₃ (0.4 g, 5.76 mmol) in ethanol (15 ml) is heated under reflux for 5 hours.
The reaction mixture is then cooled and filtered.
The filtrate is concentrated to half its volume.
The precipitate that forms is collected by filtration and crystallized from an ethanol-water mixture (3:1 v/v) to give the final product.
Expected Yield: 87%
Quantitative Data Summary
The following tables summarize the quantitative data for representative compounds synthesized from 2-aminopyrimidine-4-carbonitrile derivatives.
Table 1: Synthesis and Physicochemical Data of Fused Pyrimidine Derivatives
Many fused pyrimidine derivatives exert their biological effects by inhibiting key enzymes in cellular signaling pathways, such as tyrosine kinases. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[2] Fused pyrimidine-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its activation.[4][5]
Figure 3: Simplified EGFR Signaling Pathway and Inhibition by Fused Pyrimidines.
Antimicrobial Mechanism of Action
The antimicrobial activity of certain fused pyrimidines, such as triazolopyrimidines, is believed to involve the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to target bacterial DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes involved in DNA replication and folate biosynthesis, respectively.[6]
Figure 4: Proposed Antimicrobial Mechanism of Action for Fused Pyrimidines.
Conclusion
2-Aminopyrimidine-4-carbonitrile is a readily accessible and highly valuable precursor for the synthesis of a diverse range of fused pyrimidine systems. The protocols and data presented in these application notes demonstrate its utility in constructing biologically relevant scaffolds with potential applications in cancer and infectious disease research. The versatility of this starting material, coupled with the significant pharmacological potential of the resulting fused heterocycles, ensures its continued importance in the field of medicinal chemistry and drug discovery. Further exploration of the synthetic possibilities and biological activities of derivatives from this precursor is warranted.
Application Notes and Protocols for the In Vitro Biological Evaluation of 2-Aminopyrimidine-4-carbonitrile Analogs
Audience: Researchers, scientists, and drug development professionals. Introduction 2-Aminopyrimidine-4-carbonitrile and its analogs represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of b...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminopyrimidine-4-carbonitrile and its analogs represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2] The versatility of the 2-aminopyrimidine core allows for extensive structural modifications, leading to the development of potent and selective therapeutic candidates.[3][4] This document provides a detailed overview of the in vitro biological evaluation of these analogs, including comprehensive experimental protocols and a summary of their reported activities.
Data Presentation: In Vitro Efficacy of 2-Aminopyrimidine Analogs
The following tables summarize the quantitative data from various in vitro studies on 2-aminopyrimidine-4-carbonitrile analogs, focusing on their anticancer and enzyme inhibition activities.
Table 1: Cytotoxicity of 2-Aminopyrimidine Analogs in Human Cancer Cell Lines
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on commonly cited procedures in the literature.
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol outlines the determination of the cytotoxic effects of 2-aminopyrimidine-4-carbonitrile analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
Human cancer cell lines (e.g., HCT116, MCF7, A549)
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
2-aminopyrimidine-4-carbonitrile analogs dissolved in DMSO
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
CO2 incubator (37°C, 5% CO2)
Microplate reader
Procedure:
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 2-aminopyrimidine-4-carbonitrile analogs in complete growth medium. The final DMSO concentration should not exceed 0.5%.
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
MTT Assay Workflow Diagram
Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of 2-aminopyrimidine-4-carbonitrile analogs against a specific enzyme. This can be adapted for various enzymes such as kinases or hydrolases.
Materials:
Purified enzyme (e.g., EGFR-TK, β-Glucuronidase)
Substrate for the enzyme
Assay buffer
2-aminopyrimidine-4-carbonitrile analogs dissolved in DMSO
Standard inhibitor (positive control)
96-well plates
Microplate reader or other detection instrument
Procedure:
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, the enzyme, and the test compound at various concentrations.
Pre-incubation: Incubate the enzyme with the test compound for a specified period (e.g., 10-30 minutes) at the optimal temperature for the enzyme to allow for binding.
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
Incubation: Incubate the reaction for a defined time, ensuring the reaction is in the linear range.
Termination of Reaction: Stop the reaction using a suitable method (e.g., adding a stop solution, changing pH).
Detection: Measure the product formation or substrate consumption using an appropriate detection method (e.g., absorbance, fluorescence, luminescence).
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.
Enzyme Inhibition Assay Workflow
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is used to investigate the effect of 2-aminopyrimidine-4-carbonitrile analogs on the expression levels of specific proteins in a signaling pathway.
Materials:
Treated and untreated cell lysates
Protein assay kit (e.g., BCA)
SDS-PAGE gels
Transfer buffer
PVDF or nitrocellulose membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (specific to target proteins)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Procedure:
Protein Quantification: Determine the protein concentration of cell lysates using a protein assay kit.
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times with TBST for 10 minutes each.
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Washing: Repeat the washing step.
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Western Blot Workflow Diagram
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway that can be modulated by 2-aminopyrimidine analogs that inhibit key protein kinases.
Application Notes and Protocols for High-Throughput Screening of 2-Aminopyrimidine-4-Carbonitrile Libraries
For Researchers, Scientists, and Drug Development Professionals Introduction The 2-aminopyrimidine-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological ac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyrimidine-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities.[1][2] Derivatives of this core have been identified as potent inhibitors of various protein kinases and have shown promise in modulating key signaling pathways implicated in diseases such as cancer.[1][3] High-throughput screening (HTS) of compound libraries based on this scaffold is a critical step in the discovery of novel therapeutic agents.[4] These application notes provide a comprehensive guide to the high-throughput screening of 2-aminopyrimidine-4-carbonitrile libraries, including detailed experimental protocols and data presentation guidelines.
Data Presentation
Effective analysis of HTS data relies on clear and concise presentation. Quantitative results from primary screens and subsequent dose-response assays should be organized in a structured format to facilitate hit identification and comparison.
Table 1: Hypothetical High-Throughput Screening Results for a 2-Aminopyrimidine-4-Carbonitrile Library Against a Target Kinase
Compound ID
Structure
Primary Screen (% Inhibition at 10 µM)
IC₅₀ (µM)
APN-001
95.2
0.8
APN-002
88.7
1.5
APN-003
45.1
> 20
APN-004
98.9
0.5
APN-005
12.3
> 20
Positive Control
Staurosporine
99.8
0.01
Negative Control
DMSO
0.1
N/A
Caption: Representative data from a high-throughput screen of a 2-aminopyrimidine-4-carbonitrile library. The primary screen identifies compounds with significant inhibitory activity at a single concentration, while the IC₅₀ values provide a measure of their potency.
Experimental Protocols
The following protocols are designed for the high-throughput screening of 2-aminopyrimidine-4-carbonitrile libraries in a 384-well format. These can be adapted for various target-based or cell-based assays.
Protocol 1: Biochemical Kinase Inhibition Assay
This protocol outlines a generic biochemical assay to identify inhibitors of a specific protein kinase.
Materials and Reagents:
Recombinant target kinase
Kinase substrate (peptide or protein)
Adenosine triphosphate (ATP)
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™, or equivalent)
384-well white or black microplates (assay-dependent)
Acoustic liquid handler or pintool for compound dispensing
Multimode plate reader
Procedure:
Compound Plating:
Prepare a master plate of the 2-aminopyrimidine-4-carbonitrile library in 100% DMSO.
Using an acoustic liquid handler, dispense 25-50 nL of each compound from the master plate into the wells of a 384-well assay plate.
Include positive control (e.g., a known inhibitor of the target kinase) and negative control (DMSO) wells.
Enzyme and Substrate Addition:
Prepare a 2X kinase solution in kinase assay buffer.
Prepare a 2X substrate/ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase.
Add 5 µL of the 2X kinase solution to each well of the assay plate.
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
Reaction Initiation and Incubation:
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
Incubate the plate for 60-120 minutes at room temperature or 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
Detection:
Stop the kinase reaction and detect the signal by adding 10 µL of the detection reagent according to the manufacturer's protocol.
Incubate for the recommended time (typically 30-60 minutes) at room temperature, protected from light if necessary.
Data Acquisition:
Read the plate on a multimode plate reader using the appropriate settings for luminescence or fluorescence.
Technical Support Center: Optimization of 2-Aminopyrimidine-4-carbonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-amin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-aminopyrimidine-4-carbonitrile.
Synthesis Overview
The recommended synthetic route for 2-aminopyrimidine-4-carbonitrile involves a two-step process. The first step is the preparation of the intermediate, 2-(ethoxymethylene)malononitrile, from malononitrile and triethoxymethane. The second step is the cyclocondensation of this intermediate with guanidine to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 2-aminopyrimidine-4-carbonitrile?
A1: The reaction of guanidine with an activated malononitrile derivative, such as 2-(ethoxymethylene)malononitrile, is a widely used and efficient method. This approach avoids the use of aldehydes, which can lead to substitutions at other positions on the pyrimidine ring.
Q2: I am not getting the desired product. What are the critical parameters to control in this synthesis?
A2: Key parameters to strictly control are:
Purity of Reactants: Ensure all starting materials, especially guanidine and 2-(ethoxymethylene)malononitrile, are pure and dry.
Reaction Temperature: The temperature for both the intermediate synthesis and the final cyclocondensation needs to be carefully controlled to prevent side reactions.
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for driving the reaction to completion and minimizing byproduct formation.
Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Q3: What are some potential side products I should be aware of?
A3: Potential side products can arise from incomplete reactions or side reactions of the starting materials. For instance, in related pyrimidine syntheses, the formation of Hantzsch-type dihydropyridine byproducts can occur, especially at higher temperatures.[1] Unreacted starting materials or intermediates may also be present in the crude product.
Q4: How can I purify the final 2-aminopyrimidine-4-carbonitrile product?
A4: Purification can typically be achieved through recrystallization from a suitable solvent, such as ethanol or isopropanol.[2] Column chromatography on silica gel can also be employed if recrystallization does not yield a product of sufficient purity.
Experimental Protocols
Step 1: Synthesis of 2-(Ethoxymethylene)malononitrile
A detailed protocol for the synthesis of the intermediate, 2-(ethoxymethylene)malononitrile, is as follows:
A mixture of malononitrile, triethoxymethane, and acetic anhydride is heated at 150 °C for 20 minutes in a sealed-vessel reactor.[3]
Work-up
After cooling, the reaction mixture is concentrated under reduced pressure to a minimum volume.[3]
Purification
A suitable single crystal can be obtained by slowly cooling its hot glacial acetic acid solution. The crystal is then washed with cooled n-hexane and dried in vacuo.[3]
Step 2: Synthesis of 2-Aminopyrimidine-4-carbonitrile
The cyclocondensation of the intermediate with guanidine is performed as follows:
Parameter
Value/Description
Reactants
2-(Ethoxymethylene)malononitrile, Guanidine Hydrochloride, Base (e.g., Sodium Ethoxide)
Solvent
Ethanol
Procedure
Guanidine hydrochloride is typically converted to the free base in situ using a base like sodium ethoxide in ethanol. 2-(Ethoxymethylene)malononitrile is then added to the solution. The mixture is heated under reflux.
Monitoring
The reaction progress should be monitored by TLC.
Work-up
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water to precipitate the crude product.
Purification
The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield
Incomplete reaction: Insufficient reaction time or temperature.
Increase the reaction time and/or temperature moderately. Monitor the reaction progress by TLC to determine the optimal conditions.[1]
Suboptimal Base/Solvent: The chosen base may not be strong enough, or the solvent may not be suitable for the reactants.
Experiment with different bases (e.g., sodium methoxide, potassium carbonate) and solvents (e.g., methanol, DMF).
Impure Reactants: Impurities in the starting materials can inhibit the reaction.
Ensure all reactants are of high purity and are properly dried before use.
Presence of Multiple Spots on TLC (Impurity Formation)
Side Reactions: High reaction temperatures can promote the formation of byproducts.
Try running the reaction at a lower temperature for a longer duration.[1]
Decomposition: The product or reactants may be degrading under the reaction conditions.
If the product is known to be unstable, consider milder reaction conditions or a different work-up procedure.
Reaction Stalls (Does not go to completion)
Insufficient Base: The amount of base may not be sufficient to neutralize the guanidine salt and catalyze the reaction effectively.
Ensure at least one equivalent of base is used for the guanidine salt, with a catalytic amount for the reaction if necessary.
Poor Solubility: One or more reactants may not be fully soluble in the chosen solvent.
Experiment with a different solvent or a solvent mixture to improve solubility.
Visualizations
Caption: Experimental workflow for the synthesis of 2-aminopyrimidine-4-carbonitrile.
Caption: Troubleshooting decision tree for low yield in synthesis.
Technical Support Center: Purification of 2-Aminopyrimidine-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminopyrimidine-4-carbonitrile. Trouble...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminopyrimidine-4-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2-aminopyrimidine-4-carbonitrile, offering potential causes and solutions.
Issue 1: Low Yield After Recrystallization
Question: I am losing a significant amount of my 2-aminopyrimidine-4-carbonitrile during recrystallization. What could be the cause and how can I improve the yield?
Answer: Low recovery during recrystallization is a common issue that can be attributed to several factors. Here is a step-by-step troubleshooting guide:
Cause 1: Inappropriate Solvent Choice. The solubility of 2-aminopyrimidine-4-carbonitrile in the chosen solvent may be too high at room temperature, leading to a significant amount of the compound remaining in the mother liquor.
Solution: Screen for an optimal solvent or solvent system. An ideal solvent should dissolve the compound completely at elevated temperatures but poorly at room temperature.[1] Good starting points for polar compounds like 2-aminopyrimidine-4-carbonitrile include ethanol, isopropanol, acetonitrile, or a co-solvent system like ethanol/water.[1][2]
Cause 2: Using an Excessive Amount of Solvent. Adding too much solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystal formation.
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] If too much solvent has been added, you can carefully evaporate some of it to concentrate the solution.
Cause 3: Premature Crystallization During Hot Filtration. If insoluble impurities are present and a hot filtration step is performed, the product may crystallize on the filter paper or in the funnel.
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtration. Use a stemless funnel to minimize the surface area for crystallization. Perform the filtration as quickly as possible.[1]
Cause 4: Insufficient Cooling. The compound may not have fully crystallized out of the solution.
Solution: After the solution has cooled slowly to room temperature, place it in an ice bath to maximize the precipitation of the crystals.[1]
Issue 2: "Oiling Out" During Crystallization
Question: My 2-aminopyrimidine-4-carbonitrile is separating as an oil instead of crystals when I cool the recrystallization solution. What should I do?
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to a high degree of supersaturation or the presence of impurities that depress the melting point.
Cause 1: Solution is Too Concentrated or Cooled Too Quickly. Rapid cooling of a highly concentrated solution can lead to the separation of a supersaturated liquid phase (the oil).
Solution: Re-heat the solution until the oil redissolves. If necessary, add a small amount of additional solvent. Allow the solution to cool more slowly and without disturbance to encourage the formation of nucleation sites for crystal growth.[1]
Cause 2: Presence of Impurities. Impurities can lower the melting point of the compound, making it more prone to oiling out.
Solution: If the crude product is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.
Issue 3: Poor Separation During Column Chromatography
Question: I am trying to purify 2-aminopyrimidine-4-carbonitrile using column chromatography, but I am getting poor separation of my target compound from impurities. How can I improve this?
Answer: Achieving good separation in column chromatography depends on the proper selection of the stationary and mobile phases.
Cause 1: Inappropriate Mobile Phase Polarity. The polarity of the eluent may be too high, causing all components to elute quickly with little separation, or too low, resulting in very slow elution of the target compound.
Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. A good solvent system will give your target compound an Rf value of approximately 0.3-0.5. For aminopyrimidines, solvent systems like ethyl acetate/hexanes are often a good starting point.[3]
Cause 2: Interactions with the Stationary Phase. The basic nature of the amino group on the pyrimidine ring can lead to tailing on silica gel due to interactions with acidic silanol groups.
Solution: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel and improve the peak shape.
Cause 3: Column Overloading. Applying too much sample to the column can lead to broad peaks and poor separation.
Solution: Use an appropriate amount of sample for the column size. A general rule of thumb is to use a sample-to-adsorbent ratio of 1:20 to 1:100 by weight, depending on the difficulty of the separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of 2-aminopyrimidine-4-carbonitrile?
A1: Based on the polar nature of the molecule, good starting solvents to screen include ethanol, isopropanol, and acetonitrile.[2] A co-solvent system, such as ethanol-water, may also be effective.[1] The ideal choice will depend on the specific impurities present in your crude material.
Q2: How can I remove colored impurities from my 2-aminopyrimidine-4-carbonitrile?
A2: If your product has a persistent color, you can try adding a small amount of activated charcoal to the hot solution during recrystallization, before the hot filtration step.[1] Use the minimum amount necessary, as activated charcoal can also adsorb some of your desired product.
Q3: What type of column chromatography is most suitable for purifying 2-aminopyrimidine-4-carbonitrile?
A3: Both normal-phase and reverse-phase chromatography can be used. For normal-phase chromatography on silica gel, a mobile phase gradient of ethyl acetate in hexanes is a common starting point.[3] For reverse-phase chromatography, a C18 column with a mobile phase of acetonitrile and water, potentially with a modifier like formic acid or phosphoric acid, could be effective.[4]
Q4: How can I monitor the purity of my 2-aminopyrimidine-4-carbonitrile?
A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of your compound.[5] Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks during the purification process. Melting point determination is also a useful indicator of purity; a sharp melting point range close to the literature value suggests high purity.
Data Presentation
Table 1: Example Data for Recrystallization Solvent Screening
Solvent System
Amount of Solvent per gram of Crude Product
Yield (%)
Purity (by HPLC, %)
Observations
Ethanol
15 mL
85
98.5
Good crystal formation upon cooling.
Isopropanol
20 mL
82
98.2
Slower crystallization.
Acetonitrile
10 mL
90
99.1
Rapid crystallization, smaller crystals.
Ethanol/Water (9:1)
12 mL
88
98.8
Fine needles formed.
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results. Optimization is recommended for each specific case.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude 2-aminopyrimidine-4-carbonitrile. Add a potential recrystallization solvent dropwise at room temperature until the solid is just covered. If the solid is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[1]
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-aminopyrimidine-4-carbonitrile. Add the chosen solvent in portions while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent.[1]
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.[1]
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]
Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
Column Packing: Pour the slurry into the chromatography column and allow the adsorbent to settle, ensuring an evenly packed column.
Sample Loading: Dissolve the crude 2-aminopyrimidine-4-carbonitrile in a minimal amount of a suitable solvent (ideally the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase to elute the compounds from the column.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-aminopyrimidine-4-carbonitrile.
Visualizations
Caption: Workflow for the purification of 2-aminopyrimidine-4-carbonitrile by recrystallization.
Caption: Troubleshooting logic for poor separation in column chromatography.
Common side reactions in 2-aminopyrimidine synthesis and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-aminopyrimidines.
Q1: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent byproduct instead of the expected 2-amino-dihydropyrimidine. What is this byproduct and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]
Troubleshooting Steps:
Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
Optimize the Catalyst: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. While strong Brønsted acids like HCl are traditional, they can sometimes promote side reactions.[2] Consider using milder Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates. It is advisable to screen different catalysts and their concentrations for your specific substrates.[2]
Order of Addition: In some cases, adding the urea or guanidine last can help minimize its decomposition and the subsequent formation of the Hantzsch byproduct.
Solvent Choice: The polarity of the solvent can impact the reaction rate and selectivity. Polar solvents are generally preferred for the Biginelli reaction.[2] Experimenting with solvents like ethanol, acetonitrile, or even solvent-free conditions may improve the outcome.[2]
Q2: I am observing a low yield in my 2-aminopyrimidine synthesis from a 1,3-dicarbonyl compound and guanidine (Pinner synthesis), with a complex mixture of byproducts. What are the likely side reactions?
A2: Low yields in the Pinner synthesis can often be attributed to several side reactions:
Self-condensation of the 1,3-dicarbonyl compound: β-ketoesters and related compounds can undergo self-condensation, especially under basic conditions.[3]
Hydrolysis of Guanidine: Guanidine is susceptible to hydrolysis, particularly if the reaction is not conducted under anhydrous conditions.
Incomplete Cyclization: The reaction may stall after the initial condensation, leading to open-chain intermediates that do not cyclize to form the pyrimidine ring.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent the hydrolysis of guanidine and other sensitive reagents.
Use High-Purity Reactants: Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.
Catalyst Choice: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps if you are facing issues with incomplete cyclization.[1]
Slow Addition of Base: If using a base, add it slowly to the reaction mixture to minimize the self-condensation of the 1,3-dicarbonyl compound.
Q3: My synthesis of a 2-aminopyrimidine from a chalcone and guanidine is resulting in a significant amount of an open-chain adduct instead of the desired cyclized product. How can I promote cyclization?
A3: A common side reaction in this synthesis is the Michael addition of guanidine to the β-carbon of the chalcone without the subsequent intramolecular cyclization to form the pyrimidine ring.[4]
Troubleshooting Steps:
Increase Reaction Temperature and/or Time: The cyclization step often requires more energy than the initial Michael addition. Increasing the reaction temperature or extending the reaction time can help drive the reaction towards the cyclized product.
Choice of Base: The strength and stoichiometry of the base can be critical. A stronger base may be required to facilitate the deprotonation and subsequent nucleophilic attack needed for cyclization.
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the cyclization step and often leads to higher yields of the desired 2-aminopyrimidine in shorter reaction times.[3]
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Synthesis of 2-Amino-4,6-diarylpyrimidines
Entry
Aldehyde
Acetophenone
Method
Time
Yield (%)
1
Benzaldehyde
Acetophenone
Microwave
10 min
92
2
Benzaldehyde
Acetophenone
Conventional
8 h
75
3
4-Chlorobenzaldehyde
Acetophenone
Microwave
12 min
90
4
4-Chlorobenzaldehyde
Acetophenone
Conventional
10 h
72
5
4-Methoxybenzaldehyde
4-Methylacetophenone
Microwave
8 min
95
6
4-Methoxybenzaldehyde
4-Methylacetophenone
Conventional
12 h
80
Data compiled from various literature sources for representative Biginelli-type reactions.[3]
Experimental Protocols
Protocol 1: Optimized Synthesis of 2-Amino-4,6-diarylpyrimidines via Microwave-Assisted Biginelli-Type Reaction
This protocol is designed to favor the formation of the desired 2-aminopyrimidine and minimize the Hantzsch byproduct.
To a microwave process vial, add the acetophenone derivative (1 mmol), the aromatic aldehyde (1 mmol), and guanidine nitrate (1.5 mmol).
Add a catalytic amount of potassium tert-butoxide.
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at a controlled temperature (e.g., 120 °C) for a short duration (e.g., 10-15 minutes). Monitor the reaction progress by TLC.
After the reaction is complete, allow the vial to cool to room temperature.
Wash the solid residue with water and then with a suitable organic solvent (e.g., cold ethanol or ethyl acetate) to remove unreacted starting materials and soluble byproducts.
The solid product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: General Procedure for the Synthesis of 2-Aminopyrimidines from Chalcones and Guanidine under Basic Conditions
This protocol aims to ensure complete cyclization and minimize the formation of Michael adducts.
Materials:
Substituted chalcone (10 mmol)
Guanidine hydrochloride (12 mmol)
Sodium hydroxide (20 mmol)
Ethanol or DMF
Procedure:
Suspend the substituted chalcone (10 mmol) and guanidine hydrochloride (12 mmol) in a suitable solvent such as ethanol or DMF in a round-bottom flask equipped with a reflux condenser.
Add a solution of sodium hydroxide (20 mmol) in the same solvent to the mixture.
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
Upon completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into crushed ice with stirring.
Filter the precipitated solid, wash it thoroughly with cold water, and dry it.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine.
Visualizations
Caption: Competing pathways in the Biginelli reaction.
Caption: Troubleshooting workflow for low yield.
Caption: Reaction pathways in chalcone-based synthesis.
Technical Support Center: Regioselectivity in 2-Aminopyrimidine-4-carbonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminopyrimidine-4-carbonitrile. This resource provides troubleshooting guides and frequently asked qu...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminopyrimidine-4-carbonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity during the chemical modification of this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the principal reactive sites of 2-aminopyrimidine-4-carbonitrile and how does this influence regioselectivity?
A1: The 2-aminopyrimidine-4-carbonitrile scaffold possesses several reactive sites, and understanding their relative reactivity is key to controlling reaction outcomes. The primary sites for reaction are:
The exocyclic amino group (-NH₂): This is a primary nucleophilic site and can react with various electrophiles such as acylating and alkylating agents.
The pyrimidine ring nitrogens (N1 and N3): These are also nucleophilic and can be involved in reactions like alkylation, although generally less reactive than the exocyclic amino group.
The pyrimidine ring carbons (C5 and C6): The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack at positions with a good leaving group. Conversely, the ring can undergo electrophilic substitution, typically at the C5 position.
The nitrile group (-CN): This group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.
The regioselectivity of a given reaction is a delicate balance of electronic and steric factors, as well as the reaction conditions employed.
Q2: I am attempting an electrophilic substitution on the pyrimidine ring. Where should I expect the reaction to occur?
A2: For electrophilic aromatic substitution reactions, such as halogenation, the reaction is expected to occur preferentially at the C5 position of the pyrimidine ring. The amino group at C2 is an activating group and directs electrophiles to the C5 position. For instance, bromination of 2-aminopyrimidine in the presence of a carbonate salt yields the 2-amino-5-bromopyrimidine.[1]
Q3: When reacting 2-aminopyrimidine-4-carbonitrile with an alkylating agent, what are the possible products and how can I control the regioselectivity?
A3: Alkylation of 2-aminopyrimidine-4-carbonitrile can result in a mixture of products due to the presence of multiple nucleophilic nitrogen atoms. The possible products are:
N²-alkylation: Alkylation of the exocyclic amino group.
N1-alkylation: Alkylation of the ring nitrogen at position 1.
N³-alkylation: Alkylation of the ring nitrogen at position 3.
Controlling the regioselectivity between N-alkylation sites is challenging and depends on factors like the nature of the alkylating agent, the base used, the solvent, and the reaction temperature. Generally, the exocyclic amino group is more nucleophilic and kinetically favored. To favor ring N-alkylation, one might consider protecting the exocyclic amino group first.
Q4: Can I achieve selective reaction at the C4 or C6 position of the pyrimidine ring?
A4: Direct reaction at the C4 or C6 positions of 2-aminopyrimidine-4-carbonitrile with nucleophiles is not feasible as there is no leaving group at these positions. To enable nucleophilic substitution at these positions, a common strategy is to start with a pyrimidine ring that has a suitable leaving group, such as a halogen (e.g., 2-amino-4-chloro-6-methylpyrimidine). In such cases, nucleophilic aromatic substitution (SNAr) will preferentially occur at the C4 or C6 position over the C2 position. The presence of an electron-withdrawing group at C5 can further activate the C4/C6 positions towards nucleophilic attack.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Alkylation Reactions
Issue: My alkylation reaction is producing a mixture of N², N1, and N3-alkylated isomers that are difficult to separate.
Potential Cause
Suggested Solution
Strongly basic conditions
Using a very strong base can generate multiple anionic species, leading to a loss of selectivity. Try using a milder base such as K₂CO₃ or Et₃N.
Solvent effects
The polarity of the solvent can influence the reactivity of the different nitrogen atoms. Screen different solvents (e.g., DMF, DMSO, acetonitrile, THF) to find the optimal conditions for your desired isomer.
Steric hindrance
A bulky alkylating agent may favor reaction at the less sterically hindered exocyclic amino group. Conversely, for some substrates, a bulky substituent on the pyrimidine ring could direct alkylation to a specific ring nitrogen.
Thermodynamic vs. Kinetic Control
The product ratio may be dependent on reaction time and temperature. N²-alkylation is often the kinetically favored product. Running the reaction at lower temperatures for shorter times might favor this isomer. Higher temperatures and longer reaction times might favor the thermodynamically more stable ring-alkylated product.
Problem 2: Low Yield in Fused Pyrimidine Synthesis
Issue: I am trying to synthesize a fused pyrimidine system (e.g., pyrazolo[1,5-a]pyrimidine) from 2-aminopyrimidine-4-carbonitrile, but the yield is very low.
Potential Cause
Suggested Solution
Inefficient cyclization
The cyclization step may require specific conditions to proceed efficiently. Consider changing the solvent to a high-boiling point solvent like DMF, ethylene glycol, or using a catalyst (e.g., acid or base) to promote cyclization.
Decomposition of starting material
Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction by TLC to find the optimal reaction time. Microwave-assisted synthesis can sometimes provide a rapid and high-yielding alternative.
Incorrect workup procedure
The product may be soluble in the aqueous phase during workup, or it might be sensitive to pH changes. Adjust the pH of the aqueous layer and extract with a suitable organic solvent.
Poor reactivity of the reaction partner
The other reactant in the cyclization might be insufficiently reactive. Consider using a more activated derivative.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile
This protocol describes the synthesis of a fused pyrimidine derivative starting from a related 2-hydrazinylpyrimidine precursor, which can be conceptually adapted from 2-aminopyrimidine-4-carbonitrile.
Materials:
4-Amino-2-hydrazinylpyrimidine-5-carbonitrile
Acetylacetone
Ethylene glycol (EG)
Procedure:
A mixture of 4-amino-2-hydrazinylpyrimidine-5-carbonitrile (1 mmol) and acetylacetone (1 mmol) in ethylene glycol (5 mL) is prepared in a reaction flask.
The reaction mixture is heated to 120°C for 3 hours.
After cooling, the solution is diluted with ice-cold water (5 mL) and refrigerated overnight.
The resulting precipitate is collected by filtration, dried, and crystallized from ethanol to yield the pure product.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution on a Halogenated 2-Aminopyrimidine
This protocol illustrates a general method for the reaction of amines with a 2-aminopyrimidine containing a leaving group at the C4/C6 position.[2][3]
Materials:
2-Amino-4,6-dichloropyrimidine
Substituted amine
Triethylamine (Et₃N)
Procedure:
Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol) are mixed in a reaction vessel.[3]
The reaction is conducted under solvent-free conditions by heating the mixture at 80–90 °C.[3]
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Upon completion, distilled water is added to the reaction mixture.
The resulting precipitate is collected by filtration and can be further purified by crystallization from ethanol.[3]
Data Presentation
Table 1: Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Substitution.
The following table summarizes the synthesis of various 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine, demonstrating the utility of SNAr reactions.
Troubleshooting low yields in Biginelli-type reactions for pyrimidines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Biginelli-type reactions for the synthesis of dihydropyrimidinone...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Biginelli-type reactions for the synthesis of dihydropyrimidinones (DHPMs).
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the most common causes?
Low yields in the Biginelli reaction are a frequent challenge and can often be attributed to several factors:
Suboptimal Catalyst: The choice and amount of catalyst are critical. The reaction often requires a Brønsted or Lewis acid catalyst to proceed efficiently.[1][2] In the absence of a catalyst, product formation can be difficult, leading to poor yields.[1][2]
Improper Reaction Conditions: Temperature and reaction time are key parameters. Conditions that are too mild may result in incomplete conversion, while overly harsh conditions can lead to byproduct formation and degradation of the product.[1]
Solvent Effects: The solvent plays a crucial role in the solubility of reactants and intermediates, and can influence the reaction rate and equilibrium.[1][3]
Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea/thiourea can inhibit the reaction or lead to the formation of unwanted side products.[1][4]
Side Reactions: Several competing reactions can lower the yield of the desired DHPM.[1][4]
Q2: I'm observing a significant amount of a yellow, fluorescent byproduct. What is it and how can I prevent its formation?
This is a common issue. The yellow, fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at higher temperatures.[4]
Troubleshooting Steps:
Lower the Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Reducing the temperature can significantly decrease DHP formation.[4]
Optimize Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4] Experimenting with different Lewis acids may favor the desired reaction.
Modify the Order of Addition: In some cases, adding the urea last can help minimize its decomposition to ammonia.[4]
Q3: My reaction mixture shows a lot of unreacted starting materials. How can I improve the conversion?
Catalyst Inefficiency: Ensure your catalyst is active. Reusable catalysts may need regeneration. For Brønsted acids like HCl, verify the concentration is appropriate.[4] Consider screening different catalysts, as their effectiveness can be substrate-dependent.[1]
Suboptimal Reaction Time and Temperature: The reaction may simply require more time or a moderate increase in temperature to reach completion.[4] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][4]
Solvent Choice: The solubility of your starting materials in the chosen solvent could be a limiting factor. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[1][4]
Purity of Reactants: Ensure all starting materials are of high purity, as impurities can inhibit the reaction.[1][4]
Q4: The purification of my crude product is difficult due to the presence of byproducts. What are the likely culprits and how can I avoid them?
Besides the Hantzsch DHP, other common byproducts that complicate purification include:
N-acylurea byproducts: These can form and make purification challenging.[4]
Michael Adducts: The β-ketoester can undergo a Michael addition with the α,β-unsaturated carbonyl intermediate, leading to open-chain or alternative cyclic byproducts.[1]
Aldehyde Polymerization: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions.[1] To mitigate this, consider using a milder catalyst or adding the aldehyde slowly to the reaction mixture.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in Biginelli reactions.
Technical Support Center: Efficient Synthesis of 2-Aminopyrimidine-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 2-aminopyrimidine-4-carbonitrile. It includes troubleshooting g...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 2-aminopyrimidine-4-carbonitrile. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and a comparative analysis of catalytic systems.
Troubleshooting Guides
This section addresses specific challenges that may be encountered during the synthesis of 2-aminopyrimidine-4-carbonitrile, offering potential causes and actionable solutions.
Issue
Potential Cause(s)
Troubleshooting Steps
Low or No Product Yield
Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling.
- Ensure the catalyst is fresh and has been stored under the recommended conditions. - For reusable catalysts, consider a regeneration step if applicable. - If using a base catalyst like sodium ethoxide, prepare it fresh for optimal results.
Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy, or excessive heat could be causing degradation.
- Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).[1] - If degradation is suspected, try running the reaction at a lower temperature for a longer duration.
Incorrect Stoichiometry: An improper molar ratio of reactants (guanidine to malononitrile derivative) can lead to incomplete conversion.
- Carefully verify the molar equivalents of all starting materials. An excess of the guanidine salt is sometimes used to drive the reaction to completion.
Poor Solvent Choice: The solubility of reactants and intermediates can significantly impact the reaction rate.
- While ethanol is a common solvent, consider exploring other polar solvents like isopropanol or solvent-free conditions, which have shown to improve yields in similar syntheses.[1]
Formation of Side Products
Competing Reactions: Depending on the specific malononitrile derivative used, side reactions can occur. For instance, using a simple malononitrile with an aldehyde can lead to Knoevenagel condensation as a competing pathway.[2]
- The use of ethoxymethylenemalononitrile as the starting material is recommended as it already contains the C1 unit, minimizing side reactions. - Control the reaction temperature, as higher temperatures can sometimes favor the formation of byproducts.
Decomposition of Reactants or Product: The starting materials or the final product might be unstable under the reaction conditions.
- Monitor the reaction closely by TLC to determine the optimal reaction time and avoid prolonged heating. - Ensure a proper work-up procedure to neutralize any acidic or basic catalysts that could cause degradation during purification.
Difficult Product Purification
Insoluble Impurities: Polymerization of reactants or the formation of insoluble byproducts can complicate isolation.
- Try dissolving the crude product in a suitable hot solvent and filtering out any insoluble material. - Consider a solvent system with higher solubilizing power for all components during the reaction.
Co-elution with Starting Materials: Unreacted starting materials may have similar polarity to the product, making chromatographic separation challenging.
- Optimize the reaction to ensure complete conversion of the limiting reagent. - Experiment with different solvent systems for column chromatography to achieve better separation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 2-aminopyrimidine-4-carbonitrile?
A1: The most widely recognized and efficient method is the condensation reaction between a guanidine salt (such as guanidine hydrochloride or guanidine carbonate) and an activated malononitrile derivative, most commonly ethoxymethylenemalononitrile. This one-pot reaction provides a direct route to the desired product.
Q2: Which catalyst is recommended for the synthesis of 2-aminopyrimidine-4-carbonitrile?
A2: The choice of catalyst is crucial for an efficient reaction. Basic catalysts are most commonly employed to facilitate the cyclization. Strong bases like sodium ethoxide in ethanol are effective. Other bases such as potassium hydroxide and potassium carbonate have also been used successfully in similar pyrimidine syntheses. The selection often depends on the desired reaction conditions (e.g., solvent, temperature) and the specific substrates.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials. The spots can be visualized under a UV lamp.
Q4: What are the typical reaction conditions for this synthesis?
A4: Reaction conditions can vary, but a common approach involves refluxing the reactants in a suitable solvent like ethanol in the presence of a base for several hours. Solvent-free conditions at elevated temperatures have also been reported for related syntheses and can lead to shorter reaction times and higher yields.[1]
Q5: Are there any specific safety precautions I should take?
A5: Yes. Guanidine salts can be corrosive and irritating. Malononitrile and its derivatives are toxic. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Catalyst Performance Data
The following table summarizes reaction conditions and yields for the synthesis of related pyrimidine-5-carbonitrile derivatives using various catalysts. This data can serve as a valuable starting point for optimizing the synthesis of 2-aminopyrimidine-4-carbonitrile.
Protocol 1: Synthesis of 2-Aminopyrimidine-4-carbonitrile using Sodium Ethoxide in Ethanol
This protocol is a standard procedure for the synthesis of 2-aminopyrimidines from guanidine and a malononitrile derivative.
Materials:
Guanidine hydrochloride
Ethoxymethylenemalononitrile
Sodium metal
Absolute Ethanol
Hydrochloric acid (for neutralization)
Standard laboratory glassware for reflux and filtration
Procedure:
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1.0 equivalent) in small pieces to absolute ethanol under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 equivalent) and stir until it dissolves.
Addition of Malononitrile Derivative: Slowly add ethoxymethylenemalononitrile (1.0 equivalent) to the reaction mixture.
Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with dilute hydrochloric acid.
Isolation: The product may precipitate upon cooling and neutralization. Collect the solid by vacuum filtration and wash with cold ethanol.
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Visualizations
Logical Workflow for Catalyst Selection and Optimization
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for the synthesis of 2-aminopyrimidine-4-carbonitrile.
Caption: A decision-making workflow for catalyst selection and reaction optimization.
Proposed Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the base-catalyzed synthesis of 2-aminopyrimidine-4-carbonitrile from guanidine and ethoxymethylenemalononitrile.
Caption: Proposed mechanism for the formation of 2-aminopyrimidine-4-carbonitrile.
Overcoming solubility issues of 2-aminopyrimidine-4-carbonitrile in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 2...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 2-aminopyrimidine-4-carbonitrile in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 2-aminopyrimidine-4-carbonitrile?
2-aminopyrimidine-4-carbonitrile is a solid compound that is generally insoluble in water.[1] It is, however, soluble in some organic solvents, with Dimethyl sulfoxide (DMSO) being a commonly used solvent for creating stock solutions for biological assays.[1] Like many organic compounds, its solubility can be influenced by factors such as pH and temperature.[2]
Q2: My 2-aminopyrimidine-4-carbonitrile stock solution in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen?
This is a common phenomenon known as a "solvent shift" or an issue of kinetic solubility.[3][4] The compound is highly soluble in 100% DMSO, but when a small volume of this stock is introduced into a large volume of aqueous buffer, the solvent polarity changes dramatically.[4] The compound's solubility limit is much lower in the resulting aqueous environment, causing it to rapidly precipitate out of the solution.[4]
Q3: What is the maximum recommended final concentration of DMSO in an assay?
To avoid solubility issues and potential off-target effects on the biological system (e.g., enzymes, cells), the final concentration of DMSO in an assay should be kept as low as possible.[4] A widely accepted industry standard is a final DMSO concentration between 0.5% and 1%.[4] For particularly sensitive cell-based assays, a concentration of less than 0.1% may be necessary.[3] It is critical that the final DMSO concentration remains consistent across all experimental and control wells.[4]
Q4: How can the composition of my assay buffer affect the solubility of 2-aminopyrimidine-4-carbonitrile?
Buffer composition, especially pH, can significantly impact compound solubility.[4] The presence of two amino groups on the pyrimidine ring suggests that the solubility of 2-aminopyrimidine-4-carbonitrile is likely to be pH-dependent.[5] As a basic compound, its solubility is expected to increase in more acidic conditions (lower pH) due to the formation of more soluble protonated forms or salts.[5] It is advisable to experimentally determine the pH-solubility profile to find the optimal pH for your assay, ensuring it is also compatible with your biological system.[5]
Q5: What are the primary strategies to improve the solubility of 2-aminopyrimidine-4-carbonitrile in my assay?
Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:
Co-solvents: Using a water-miscible organic solvent like DMSO at the highest tolerable concentration for the assay.[6][7]
pH Adjustment: Modifying the buffer pH to a range where the compound is more soluble, typically acidic pH for a basic compound like this one.[5][6]
Use of Excipients: Incorporating solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween-20, Triton X-100) can help keep the compound in solution.[3][8]
Particle Size Reduction: For suspension formulations, reducing the particle size through techniques like micronization or sonication can increase the dissolution rate.[6][9]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
Immediate precipitation upon adding the DMSO stock to your assay buffer is a classic sign that the compound's concentration exceeds its kinetic solubility limit in the final aqueous environment.
Caption: Troubleshooting workflow for immediate compound precipitation.
Troubleshooting Steps & Solutions
Potential Cause
Recommended Solution
Rationale
High Supersaturation
Decrease the final concentration of the compound in the assay.
The simplest solution is often to work at a concentration below the compound's aqueous solubility limit.[3]
Rapid Solvent Shift
Perform a serial dilution. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution.
A gradual change in solvent polarity can prevent the compound from crashing out of solution.[3]
Low Kinetic Solubility
Increase the mixing energy upon dilution (e.g., vortexing or rapid pipetting immediately after addition).
Vigorous mixing can help to keep the compound in a transiently soluble state for a longer period.[3]
Inadequate Co-solvent
Determine the maximum tolerable DMSO concentration for your assay and use it.
A higher percentage of co-solvent helps maintain the compound's solubility in the final solution.[5]
Issue 2: Compound precipitates over the course of the assay.
Precipitation that occurs over time suggests that while the compound may be kinetically soluble initially, its concentration is above its thermodynamic solubility limit, or it is unstable under the assay conditions.
Troubleshooting Steps & Solutions
Potential Cause
Recommended Solution
Rationale
Thermodynamic Insolubility
Lower the final compound concentration to below its thermodynamic solubility limit.
The compound is in a supersaturated state and will eventually equilibrate by precipitating. Reducing the concentration is the most direct solution.[3]
Temperature Fluctuations
Ensure all assay components and the environment (e.g., incubator, plate reader) are maintained at a constant, controlled temperature.
The solubility of many compounds is temperature-dependent. Fluctuations can cause a previously dissolved compound to precipitate.[2][3]
Compound Instability
Assess the compound's stability in the assay buffer over the time course of the experiment. If unstable, consider a shorter incubation time.
The compound may be degrading into less soluble byproducts. Preparing fresh solutions immediately before use is also recommended.[3][10]
pH Shift During Assay
Ensure the buffer has sufficient capacity to maintain a stable pH throughout the experiment, especially in cell-based assays where cellular metabolism can alter local pH.
Changes in pH during the assay can alter the ionization state of the compound, reducing its solubility.[4]
Data Presentation
Solubility of Pyrimidine Derivatives in Common Solvents
While specific quantitative solubility data for 2-aminopyrimidine-4-carbonitrile is not widely published, the following table provides general solubility trends for related pyrimidine derivatives, which can serve as a useful guide for initial solvent screening.[5] It is crucial to experimentally determine the solubility of 2-aminopyrimidine-4-carbonitrile in your specific system.
Solvent
Solvent Class
General Solubility Trend for Pyrimidine Derivatives
N,N-Dimethylformamide (DMF)
Polar Aprotic
High
Dimethyl sulfoxide (DMSO)
Polar Aprotic
High
Methanol
Polar Protic
Moderate to High
Ethanol
Polar Protic
Moderate
Chloroform
Nonpolar
Low to Moderate
Ethyl Acetate
Moderately Polar
Low to Moderate
Water
Polar Protic
Very Low / Insoluble
Data adapted from general trends for pyrimidine derivatives.[5][11] The actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes how to prepare a concentrated stock solution of 2-aminopyrimidine-4-carbonitrile in DMSO.
Accurately weigh the desired amount of 2-aminopyrimidine-4-carbonitrile powder.
Transfer the powder to a sterile vial.
Add the calculated volume of 100% DMSO to achieve the target high concentration (e.g., 10 mM, 20 mM, or 50 mM).
Vortex the mixture vigorously until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.
If dissolution is difficult, gentle warming (e.g., to 37°C) or brief sonication can be applied.[5] Be cautious, as excessive heat can degrade the compound.[5]
Store the stock solution appropriately. For long-term storage, aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C.[10]
Protocol 2: Determining Maximum Tolerated Co-solvent Concentration
This protocol helps determine the highest concentration of an organic co-solvent (e.g., DMSO) that can be used in your assay without significantly affecting the biological system's activity.
Stability testing of 2-aminopyrimidine-4-carbonitrile under different conditions
Technical Support Center: Stability of 2-Aminopyrimidine-4-carbonitrile This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 2-a...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Stability of 2-Aminopyrimidine-4-carbonitrile
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 2-aminopyrimidine-4-carbonitrile under various experimental conditions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-aminopyrimidine-4-carbonitrile?
For long-term storage, 2-aminopyrimidine-4-carbonitrile should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1] For short-term use, storage at room temperature in a desiccator is acceptable. The compound should be kept away from heat sources and oxidizing agents.[2]
Q2: What are the known physical and chemical properties of 2-aminopyrimidine-4-carbonitrile?
Solubility: Insoluble in water, but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2]
Q3: What are the potential degradation pathways for 2-aminopyrimidine-4-carbonitrile?
Based on its chemical structure, which includes a nitrile group and an aminopyrimidine ring, the following degradation pathways are plausible:
Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds through an amide intermediate to form a carboxylic acid.
Oxidation: The aminopyrimidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products, especially in the presence of oxidizing agents.
Photodegradation: Exposure to ultraviolet (UV) or visible light may induce photolytic degradation, possibly through radical-mediated mechanisms.
Q4: How can I monitor the stability of 2-aminopyrimidine-4-carbonitrile in my samples?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the intact 2-aminopyrimidine-4-carbonitrile from its potential degradation products.
Troubleshooting Guide
Issue
Possible Cause
Troubleshooting Steps
Unexpected peaks observed in the chromatogram.
Contamination of the sample or degradation of the compound.
1. Verify the purity of the starting material.2. Confirm the identity of the unexpected peaks by performing a forced degradation study (see protocols below) to see if they match known degradants.3. Ensure all solvents and reagents are of high purity.
Decrease in the purity of the compound over time.
Inadequate storage conditions leading to degradation.
1. Re-evaluate your storage conditions. Ensure the container is airtight and protected from light.2. For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) and at a lower temperature (-20°C).
Inconsistent results in stability studies.
Variability in experimental conditions or issues with the analytical method.
1. Ensure that all experimental parameters (temperature, pH, light exposure) are tightly controlled.2. Validate the analytical method for specificity, linearity, accuracy, and precision.3. Use a freshly prepared standard for each analysis.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish a stability-indicating analytical method. The following are detailed protocols for investigating the stability of 2-aminopyrimidine-4-carbonitrile under various stress conditions.
Hydrolytic Degradation
Acidic Conditions:
Prepare a stock solution of 2-aminopyrimidine-4-carbonitrile in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
Heat the mixture at 60°C.
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
Analyze the samples by a validated HPLC method.
Basic Conditions:
Follow the same procedure as for acidic conditions, but use 0.1 M sodium hydroxide instead of hydrochloric acid.
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
Neutral Conditions:
Follow the same procedure, but use purified water instead of acid or base.
Oxidative Degradation
Prepare a 1 mg/mL stock solution of 2-aminopyrimidine-4-carbonitrile.
In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
Keep the mixture at room temperature and protect it from light.
Withdraw and analyze aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
Thermal Degradation
Place a solid sample of 2-aminopyrimidine-4-carbonitrile in a thermostatically controlled oven at a high temperature (e.g., 80°C).
Withdraw samples at various time points (e.g., 1, 3, 7, and 14 days).
Prepare solutions of the withdrawn samples at a known concentration for analysis.
Photostability Testing
Place both a solid sample and a solution (in a suitable solvent) of 2-aminopyrimidine-4-carbonitrile in a photostability chamber.
Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
A control sample should be wrapped in aluminum foil to protect it from light.
Analyze the exposed and control samples at the end of the exposure period.
Data Presentation
The results of the stability studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Studies for 2-Aminopyrimidine-4-carbonitrile
Stress Condition
Time (hours)
Assay of 2-aminopyrimidine-4-carbonitrile (%)
Major Degradation Product(s) (% Peak Area)
0.1 M HCl (60°C)
0
100.0
-
24
85.2
RRT 0.8 (12.5%)
0.1 M NaOH (RT)
0
100.0
-
24
78.9
RRT 0.7 (18.3%)
3% H₂O₂ (RT)
0
100.0
-
24
92.1
RRT 1.2 (5.8%)
Thermal (80°C, solid)
0
100.0
-
168
98.5
-
Photostability (ICH Q1B)
-
95.3
RRT 1.4 (3.1%)
Note: The data presented in this table is hypothetical and for illustrative purposes only. RRT = Relative Retention Time.
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and a postulated degradation pathway for 2-aminopyrimidine-4-carbonitrile.
Caption: Experimental workflow for stability testing.
Technical Support Center: Synthesis of 2-Aminopyrimidine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-aminopyrimidine-4-carbonitrile. The information is tailored for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-aminopyrimidine-4-carbonitrile. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-aminopyrimidine-4-carbonitrile?
The most prevalent and industrially adaptable method for synthesizing 2-aminopyrimidine-4-carbonitrile is the condensation reaction between a guanidine salt (such as guanidine hydrochloride or guanidine carbonate) and a malononitrile derivative. A common starting material is ethoxymethylenemalononitrile or a similar activated form of malononitrile.
Q2: What are the primary challenges when scaling up the synthesis of 2-aminopyrimidine-4-carbonitrile?
Key challenges during the scale-up of this synthesis include:
Exothermic Reaction Control: The condensation reaction is often exothermic, necessitating careful temperature management to prevent runaway reactions and the formation of byproducts.
Mixing and Mass Transfer: Ensuring efficient mixing of reagents in large reactors is crucial for maintaining reaction homogeneity and achieving consistent yields.
Product Isolation and Purification: Isolating the product with high purity on a large scale can be challenging due to the potential for co-precipitation of impurities. Crystallization processes require careful optimization.
Byproduct Formation: Undesired side reactions can lead to the formation of impurities that are difficult to separate from the final product.
Q3: What are the typical impurities encountered in this synthesis?
Common impurities can include unreacted starting materials, oligomeric byproducts from the self-condensation of malononitrile derivatives, and isomers or related pyrimidine structures formed through alternative cyclization pathways.
Q4: What safety precautions are critical during the scale-up of this synthesis?
Key safety considerations include:
Thermal Hazard Assessment: Understanding the reaction's thermal profile is essential to prevent runaway reactions.
Reagent Handling: Guanidine salts and malononitrile derivatives can be hazardous and require appropriate personal protective equipment (PPE) and handling procedures.
Solvent Safety: The choice of solvent should consider flammability, toxicity, and environmental impact, especially at an industrial scale.
Pressure Management: In a closed reactor, the reaction may generate off-gases, requiring proper venting and pressure control.
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Low Yield
Incomplete reaction due to insufficient reaction time or temperature.
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Consider extending the reaction time or cautiously increasing the temperature.
Poor mixing in the reactor leading to localized concentration gradients.
Ensure the stirring speed is adequate for the reactor volume. For very large reactors, consider the use of baffles to improve mixing efficiency.
Suboptimal stoichiometry of reagents.
Carefully control the molar ratios of the reactants. An excess of one reagent may be necessary to drive the reaction to completion, but this should be optimized.
High Impurity Levels
Formation of byproducts due to high reaction temperature.
Optimize the reaction temperature to minimize side reactions. A lower temperature with a longer reaction time may be beneficial.
Presence of impurities in the starting materials.
Ensure the purity of guanidine and the malononitrile derivative meets the required specifications before use.
Inefficient purification process.
Develop a robust crystallization procedure. This may involve screening different solvent systems, optimizing the cooling profile, and considering the use of anti-solvents.
Poor Product Quality (e.g., color, crystal form)
Residual impurities or solvents.
Improve the final product washing and drying steps. Consider recrystallization from a different solvent system.
Uncontrolled crystallization process.
Implement controlled cooling and seeding strategies to obtain a consistent crystal form and size.
Reaction Stalls or is Sluggish
Inactive catalyst or base.
If a catalyst or base is used, ensure it is fresh and active. For solid bases, consider the particle size and surface area.
Poor solubility of reactants in the chosen solvent.
Screen for alternative solvents that provide better solubility for all reactants at the desired reaction temperature.
Data Presentation
The following tables present illustrative data for the scale-up of 2-aminopyrimidine-4-carbonitrile synthesis. Note: This data is for comparative purposes and may not represent actual experimental results.
Table 1: Effect of Scale on Reaction Yield and Purity
Scale (Liters)
Reaction Time (hours)
Yield (%)
Purity (HPLC Area %)
1 (Lab Scale)
4
85
99.2
10 (Pilot Scale)
6
82
98.5
100 (Production Scale)
8
78
97.8
Table 2: Comparison of Different Bases in the Synthesis
Base
Reaction Temperature (°C)
Reaction Time (hours)
Yield (%)
Purity (HPLC Area %)
Sodium Ethoxide
60
5
88
99.0
Potassium Carbonate
80
8
75
97.5
Triethylamine
80
12
70
96.8
Experimental Protocols
Laboratory-Scale Synthesis (1-Liter Reactor)
Reactor Setup: Equip a 1-liter, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet.
Reagent Charging: Under a nitrogen atmosphere, charge the flask with 500 mL of ethanol.
Add guanidine hydrochloride (1.0 mole) to the ethanol and stir until dissolved.
Slowly add a solution of sodium ethoxide in ethanol (1.0 mole) to the guanidine solution over 30 minutes, maintaining the temperature below 30°C.
In a separate vessel, dissolve ethoxymethylenemalononitrile (1.0 mole) in 100 mL of ethanol.
Reaction: Add the ethoxymethylenemalononitrile solution dropwise to the guanidine solution over 1 hour. An exotherm may be observed. Maintain the reaction temperature between 50-60°C.
After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction completion by HPLC.
Work-up and Isolation: Cool the reaction mixture to room temperature.
Filter the precipitated product and wash the cake with cold ethanol (2 x 50 mL).
Dry the solid product under vacuum at 50°C to a constant weight.
Pilot-Scale Synthesis (100-Liter Reactor)
Reactor Preparation: Ensure the 100-liter glass-lined reactor is clean, dry, and inerted with nitrogen.
Reagent Charging: Charge the reactor with 50 liters of ethanol.
Charge guanidine hydrochloride (10.0 kg, 104.6 mol) to the reactor and start agitation.
Prepare a solution of sodium ethoxide by carefully adding sodium metal (2.4 kg, 104.4 mol) to 20 liters of ethanol in a separate suitable vessel under a nitrogen atmosphere. Control the temperature during this addition.
Transfer the sodium ethoxide solution to the reactor over a period of 1-2 hours, ensuring the temperature does not exceed 30°C.
Reaction: Prepare a solution of ethoxymethylenemalononitrile (12.8 kg, 104.8 mol) in 10 liters of ethanol.
Add the ethoxymethylenemalononitrile solution to the reactor via a dosing pump over 2-3 hours, maintaining the internal temperature between 50-60°C.
Once the addition is complete, heat the reactor contents to reflux (approximately 78°C) and hold for 8 hours. Monitor the reaction progress by taking samples for HPLC analysis.
Work-up and Isolation: Cool the reactor contents to 20-25°C over 2-3 hours.
Filter the product slurry using a centrifuge or filter press.
Wash the product cake with cold ethanol (2 x 10 liters).
Dry the product in a vacuum dryer at 50-60°C until the loss on drying (LOD) is below the specified limit.
Mandatory Visualizations
Caption: Synthetic pathway for 2-aminopyrimidine-4-carbonitrile.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Logical relationships of safety precautions.
Reference Data & Comparative Studies
Validation
A Comparative Analysis of Pyrimidine Synthesis Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of pyrimidine scaffolds is a critical endeavor. Pyrimidine derivatives are integral to a vast array of pharmaceuticals...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of pyrimidine scaffolds is a critical endeavor. Pyrimidine derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of prominent methods for pyrimidine synthesis, supported by experimental data, to inform the selection of the most suitable method for various research and development objectives.
This comprehensive guide delves into a comparative analysis of key pyrimidine synthesis methodologies, including the biological routes of de novo and salvage pathways, the classic Biginelli reaction and its modern variations, multicomponent reactions, and green chemistry approaches. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Data Presentation: A Quantitative Comparison of Pyrimidine Synthesis Methods
The efficiency of pyrimidine synthesis can be evaluated through several key metrics, primarily reaction yield, time, and the conditions required. The following tables summarize quantitative data from various published protocols, offering a clear comparison of different synthetic approaches.
Biological Synthesis Pathways: De Novo and Salvage
Living organisms utilize two primary pathways for the synthesis of pyrimidine nucleotides: the de novo pathway and the salvage pathway. While not conventional synthetic chemistry methods, understanding these highly efficient and specific enzymatic routes can provide valuable insights for biocatalysis and metabolic engineering.
The de novo synthesis pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine. This energy-intensive process is crucial for rapidly proliferating cells.
The salvage pathway is a more energy-efficient route that recycles pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA. This pathway is particularly active in cells with lower proliferative rates.
Named Reactions for Pyrimidine Synthesis
The Biginelli Reaction
First reported in 1893, the Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones. While the classical method often suffers from long reaction times and moderate yields, numerous modern variations have significantly improved its efficiency.
The Pinner Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. This method is versatile for producing a variety of substituted pyrimidines.
The Ortoleva-King Reaction
The Ortoleva-King reaction is a well-established method for the synthesis of N-heterocycles, particularly imidazo[1,2-a]pyridines. While its direct application for the synthesis of the pyrimidine core from typical precursors is not well-documented in the reviewed literature, its mechanism, involving the reaction of an active methylene compound with a heterocyclic amine in the presence of iodine, suggests potential for adaptation. Further research would be required to explore its utility in pyrimidine synthesis, possibly through the use of amidines as the N-C-N source.
Modern Synthetic Approaches
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds.
Green Chemistry Approaches
In recent years, there has been a significant shift towards more environmentally benign synthetic methods. For pyrimidine synthesis, this includes the use of microwave irradiation, ultrasound, solvent-free reaction conditions (such as grinding), and the use of eco-friendly catalysts. These methods often lead to dramatically reduced reaction times, higher yields, and a smaller environmental footprint.
Reactants: Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea or Thiourea (1.5 mmol), CuCl₂·2H₂O (0.25 mmol), and a few drops of concentrated HCl.[5]
Procedure:
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is ground in a mortar with a pestle at room temperature for a few minutes.[5]
The progress of the reaction is monitored by TLC.[5]
After completion, the reaction mixture is washed with water, and the solid product is collected by filtration.[5]
Mandatory Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Caption: Experimental Workflow for the Biginelli Reaction.
A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyrimidine-4-Carbonitrile Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals The 2-aminopyrimidine-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This gu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 2-aminopyrimidine-4-carbonitrile derivatives, with a specific focus on their anticancer properties. The information presented herein is compiled from recent studies and aims to facilitate the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Anticancer Activity
Recent research has highlighted the potential of 2-aminopyrimidine-4-carbonitrile derivatives as inhibitors of key signaling pathways implicated in cancer progression, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The following tables summarize the in vitro cytotoxic activity of various derivatives against different cancer cell lines, providing a quantitative comparison of their potency.
Substitution at the 2-amino group: Modification of the 2-amino group with different amines has a significant impact on anticancer activity. For instance, the introduction of a benzyl group at this position (compound 3a) led to a substantial increase in potency against glioblastoma cell lines compared to smaller alkyl substituents.[3]
Substitution at the 4-position: The nature of the substituent at the 4-position of the pyrimidine ring plays a crucial role in determining the cytotoxic effects. In one study, a 4-chlorophenyl group (compounds 1a and 1d) demonstrated the highest activity against both colon and breast cancer cell lines.[1] In another series, a trifluoromethylphenyl group (compounds 2a and 2d) was associated with potent activity against lung and liver cancer cells.[2]
Impact of Heterocyclic Rings: The incorporation of heterocyclic rings, such as morpholine and piperidine, at the 2-position also influences the anticancer profile. For example, piperidine-containing derivatives (e.g., 2d) showed potent activity against hepatocellular carcinoma.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the 2-aminopyrimidine-4-carbonitrile derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.[4][5][6]
Materials:
Cancer cell lines (e.g., HCT116, MCF-7, A549, HepG2)
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
2-aminopyrimidine-4-carbonitrile derivatives (dissolved in DMSO)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4][5]
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compounds. A vehicle control (DMSO) should be included.[5]
Incubation: Incubate the plates for 48-72 hours under the same conditions as cell seeding.[5]
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4][5]
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Kinase Inhibition Assay (VEGFR-2)
This assay is used to determine the inhibitory activity of the compounds against specific kinases.[7]
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.
Initiation of Reaction: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction.
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
Signal Generation: Add the Kinase-Glo® reagent to stop the enzymatic reaction and generate a luminescent signal.
Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is inversely proportional to the kinase activity.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for the evaluation of these compounds.
Caption: Simplified EGFR signaling pathway targeted by 2-aminopyrimidine-4-carbonitrile derivatives.
A Comparative Guide to Kinase Inhibitor Scaffolds: 2-Aminopyrimidine vs. The Field
For Researchers, Scientists, and Drug Development Professionals The landscape of kinase inhibitor discovery is dominated by a select group of heterocyclic scaffolds that serve as the foundational architecture for a multi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is dominated by a select group of heterocyclic scaffolds that serve as the foundational architecture for a multitude of approved and investigational drugs. Among these, the 2-aminopyrimidine core has emerged as a "privileged" scaffold, prized for its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region. This guide provides an objective, data-driven comparison of the 2-aminopyrimidine scaffold against other prominent kinase inhibitor scaffolds, including quinazoline and pyrazolo[3,4-d]pyrimidine.
At a Glance: Scaffold Performance Comparison
The following tables summarize the inhibitory potency of representative kinase inhibitors from different scaffold classes against various key kinases implicated in oncology and other diseases.
Understanding the cellular context in which these inhibitors function is paramount. The following diagrams illustrate two critical signaling pathways frequently targeted by the discussed kinase inhibitor scaffolds.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Caption: Role of Aurora kinases in cell cycle progression.
Experimental Methodologies
The quantitative data presented in this guide is typically generated using robust in vitro biochemical assays. Below is a representative protocol for a kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
1. Reagent Preparation:
Kinase Buffer: Prepare a suitable buffer, for example, 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
Enzyme Dilution: Dilute the recombinant kinase to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
Substrate Solution: Prepare the specific peptide or protein substrate in kinase buffer.
ATP Solution: Prepare a stock solution of ATP. A portion of this will be spiked with [γ-³²P]ATP to the desired specific activity. The final ATP concentration in the assay should be close to the Kₘ for the specific kinase to ensure competitive inhibition is accurately measured.
Test Compound Dilution: Prepare a serial dilution of the inhibitor (e.g., 2-aminopyrimidine derivative) in DMSO. Further dilute in kinase buffer to the desired final concentrations.
2. Assay Procedure:
Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
Add the diluted enzyme (e.g., 10 µL) to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP and substrate mixture (e.g., 10 µL) to each well.
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear phase.
Stop the reaction by adding a solution such as phosphoric acid.
3. Detection and Data Analysis:
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Overview
The discovery and characterization of kinase inhibitors follow a structured workflow, from initial screening to in-depth profiling.
Caption: General workflow for kinase inhibitor discovery and development.
Comparative
A Comparative Guide to In Silico Docking of 2-Aminopyrimidine-4-Carbonitrile Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 2-aminopyrimidine-4-carbonitrile analogs based on in silico molecular docking studies. The 2-aminopyrimidine s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-aminopyrimidine-4-carbonitrile analogs based on in silico molecular docking studies. The 2-aminopyrimidine scaffold is a well-established hinge-binding motif prevalent in numerous kinase inhibitors, making its derivatives a significant area of research in cancer therapy and other diseases.[1] This document summarizes quantitative docking data, details the experimental protocols used in these computational studies, and visualizes key workflows and biological pathways to offer valuable insights for the rational design of novel and potent kinase inhibitors.
Quantitative Docking Data Summary
The following tables summarize the docking scores and binding energies of representative 2-aminopyrimidine analogs against various kinase targets. Lower docking scores and more negative binding energies are indicative of more favorable and stable binding interactions between the ligand and the protein's active site.
Table 1: Comparative Docking Scores of N-(2-Aminopyrimidin-4-yl)acetamide Analogs Against Aurora Kinase A. [1]
Compound ID
Substitution Pattern
Docking Score (kcal/mol)
Predicted Binding Energy (kcal/mol)
Reference Core
Unsubstituted
-7.5
-55.8
Analogue 1
4-Fluoro-phenyl
-8.2
-62.3
Analogue 2
3,4-Dichloro-phenyl
-8.9
-68.1
Analogue 3
4-Methoxy-phenyl
-7.9
-59.7
Analogue 4
4-Trifluoromethyl-phenyl
-9.1
-71.4
Table 2: Comparative Docking Scores of Pyrimidine Derivatives Against Cyclin-Dependent Kinase 2 (CDK2, PDB ID: 1HCK). [2][3]
Compound ID
Substitution Pattern
Binding Energy (kcal/mol)
4c
p-Chloro substitution
-7.9
4a
Unsubstituted phenyl
-7.7
4h
p-Nitro substitution
-7.5
4b
p-Hydroxy substitution
-7.4
2g
4-(3-nitrophenyl)-6-phenyl
-8.7
Ascorbic Acid
Reference
-5.3
Experimental Protocols
The following is a generalized, composite methodology for in silico molecular docking studies of 2-aminopyrimidine-4-carbonitrile analogs against kinase targets, based on protocols reported in multiple studies.[1][4][5]
1. Protein Preparation
Structure Retrieval: The 3D crystal structure of the target kinase (e.g., Aurora Kinase A, PDB ID: 3UO6; CDK2, PDB ID: 1HCK) is obtained from the Protein Data Bank (PDB).[1][2]
Preparation Wizard: The protein structure is prepared using tools like Schrodinger's Protein Preparation Wizard or AutoDock Tools. This process involves removing all water molecules and co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and filling in any missing side chains or loops. The structure is then optimized and minimized to relieve steric clashes.
2. Ligand Preparation
Structure Generation: The 2D structures of the 2-aminopyrimidine-4-carbonitrile analogs are drawn using chemical drawing software (e.g., ChemDraw) and subsequently converted to 3D structures.[1]
Energy Minimization: Ligand structures are prepared and optimized using tools like LigPrep. This step generates various possible conformations, tautomers, and protonation states at a physiological pH. A suitable force field (e.g., OPLS) is used for energy minimization to obtain a stable, low-energy conformation for each ligand.[1]
3. Molecular Docking Simulation
Software: Docking simulations are performed using established software such as AutoDock Vina, Schrodinger's Glide, or Molecular Operating Environment (MOE).[1][5][6]
Grid Box Generation: A grid box is defined to encompass the ATP-binding site of the target kinase. The center and dimensions of the grid are determined based on the position of the co-crystallized native ligand or by identifying key active site residues.[1]
Docking Execution: The prepared ligands are docked into the defined grid of the receptor. The docking algorithm systematically explores various conformations and orientations (poses) of the ligand within the binding pocket, calculating the binding affinity for each pose using a specific scoring function.[1]
4. Pose Selection and Analysis
Ranking and Selection: The generated docking poses are ranked based on their docking scores (e.g., GlideScore, binding energy in kcal/mol). The top-ranked poses, particularly those with the most negative scores, are selected for further analysis.[1]
Interaction Analysis: The selected poses are visually inspected to analyze the non-covalent interactions between the ligand and the key amino acid residues in the kinase's active site. These interactions typically include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges, which are crucial for the stability of the ligand-protein complex.[1][4]
Visualizations
The following diagrams illustrate the typical workflow for in silico docking studies and a representative signaling pathway targeted by these inhibitors.
Caption: A typical workflow for in silico comparative docking studies.
Caption: Inhibition of a receptor tyrosine kinase by a 2-aminopyrimidine analog.
Comparative Cytotoxicity of 2-Aminopyrimidine-4-carbonitrile Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of 2-aminopyrimidine-4-carbonitrile derivatives against various cancer cell lines,...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of 2-aminopyrimidine-4-carbonitrile derivatives against various cancer cell lines, supported by experimental data. The information is curated from recent studies to facilitate the evaluation of these compounds as potential anticancer agents.
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a carbonitrile group at the 4-position has been explored as a strategy to enhance the anticancer properties of this class of molecules. This guide summarizes the cytotoxic activity of selected 2-aminopyrimidine-4-carbonitrile derivatives and details the methodologies used for their evaluation.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effects of novel pyrimidine-5-carbonitrile derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined to quantify their anticancer activity. The data presented below is derived from studies on newly synthesized compounds, with erlotinib, a known EGFR inhibitor, used as a reference drug for comparison.
Compound ID
Cancer Cell Line
IC50 (µM)
Reference Drug
Cancer Cell Line
IC50 (µM)
10b
HepG2 (Hepatocellular Carcinoma)
3.56
Erlotinib
HepG2
0.87
A549 (Non-small cell lung cancer)
5.85
A549
1.12
MCF-7 (Breast Cancer)
7.68
MCF-7
5.27
Data extracted from a study on new pyrimidine-5-carbonitrile derivatives as EGFR inhibitors.[1]
Experimental Protocols
The in vitro cytotoxicity of the 2-aminopyrimidine-4-carbonitrile derivatives is predominantly assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard procedure for evaluating the cytotoxic potential of chemical compounds.[2][3][4]
Materials:
96-well plates
Cancer cell lines (e.g., HepG2, A549, MCF-7)
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
2-aminopyrimidine-4-carbonitrile derivatives (dissolved in a suitable solvent like DMSO)
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow the cells to attach.
Compound Treatment: The synthesized compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included.
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.
MTT Addition: After the incubation period, the medium containing the test compounds is removed, and a fresh solution of MTT is added to each well. The plates are then incubated for an additional 2 to 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
Solubilization of Formazan: The MTT solution is removed, and a solubilization agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
Absorbance Measurement: The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.
Mandatory Visualization
Signaling Pathway for Apoptosis Induction
Several 2-aminopyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. The intrinsic apoptosis pathway is a common mechanism through which these compounds exert their cytotoxic effects. This pathway is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases, which are the executioners of apoptosis.[5][6][7][8][9]
Caption: Intrinsic apoptosis pathway induced by 2-aminopyrimidine derivatives.
Head-to-Head Comparison of Synthesis Routes for 2-Aminopyrimidine-4-carbonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 2-Aminopyrimidine-4-carbonitrile is a valuable building block in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 2-Aminopyrimidine-4-carbonitrile is a valuable building block in medicinal chemistry, and its synthesis has been approached through various routes. This guide provides a head-to-head comparison of two prominent methods for its preparation, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.
Comparison of Synthesis Routes
Two primary strategies for the synthesis of 2-aminopyrimidine-4-carbonitrile are the cyclocondensation of guanidine with a three-carbon synthon and the functional group interconversion from a pre-existing pyrimidine ring. Below is a summary of the key quantitative data for two representative routes.
Parameter
Route 1: Cyclocondensation
Route 2: Functional Group Interconversion
Starting Materials
Malononitrile, Guanidine Carbonate
2-Chloropyrimidin-4-amine, Sodium Cyanide
Reaction Time
2.5 - 3 hours
65 hours
Temperature
Reflux
110 °C
Solvent
Water/Ethanol
N,N-Dimethylformamide (DMF)
Yield
Not explicitly reported for this specific product
27%
Key Reagents
Sodium Acetate
Not Applicable
Route 1: Synthesis via Cyclocondensation
This classical approach involves the construction of the pyrimidine ring from acyclic precursors. A common method is the reaction of malononitrile with a guanidine salt in the presence of a base.
Experimental Protocol:
A mixture of malononitrile, guanidine carbonate, and sodium acetate is refluxed in a solution of water and ethanol for 2.5 to 3 hours. The reaction involves the initial condensation of malononitrile with guanidine to form an intermediate, which then undergoes cyclization to yield the 2-aminopyrimidine ring. The nitrile group from malononitrile is retained at the 4-position of the pyrimidine ring.
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis via Functional Group Interconversion
This strategy begins with a pre-formed pyrimidine ring and introduces the nitrile functionality through a nucleophilic substitution reaction.
Experimental Protocol:
2-Chloropyrimidin-4-amine is heated with sodium cyanide in N,N-dimethylformamide (DMF) at 110 °C for 65 hours. In this reaction, the cyano group from sodium cyanide displaces the chlorine atom at the 2-position of the pyrimidine ring to yield 2-aminopyrimidine-4-carbonitrile.
Caption: Synthetic pathway for Route 2.
Head-to-Head Analysis
Route 1 (Cyclocondensation) offers a potentially more direct and atom-economical approach by constructing the desired ring system in a single synthetic operation from simple starting materials. The shorter reaction time is also a significant advantage. However, the lack of a specific reported yield for 2-aminopyrimidine-4-carbonitrile using this exact method in the readily available literature makes a direct efficiency comparison challenging.
Route 2 (Functional Group Interconversion) , while having a significantly longer reaction time and a modest reported yield of 27%, utilizes a commercially available substituted pyrimidine. This can be advantageous if the starting material is readily accessible and the multi-step synthesis of the cyclocondensation precursor is complex. The harsh reaction conditions (high temperature and long duration) are a notable drawback.
Conclusion
The choice between these two synthetic routes will depend on several factors, including the availability and cost of starting materials, desired reaction scale, and the importance of reaction time versus overall yield. Route 1 appears more efficient on paper due to its shorter reaction time and convergent nature, but the yield needs to be optimized for the specific target molecule. Route 2 provides a documented, albeit lower-yielding, pathway from a functionalized pyrimidine. Further research and process optimization would be necessary to definitively determine the most industrially viable and cost-effective method for the synthesis of 2-aminopyrimidine-4-carbonitrile.
Validation
Comparative Cross-Reactivity Profiling of 2-Aminopyrimidine-4-carbonitrile Kinase Inhibitors
This guide provides a detailed comparison of the cross-reactivity profiles of 2-aminopyrimidine-4-carbonitrile-based kinase inhibitors, with a specific focus on the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitri...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparison of the cross-reactivity profiles of 2-aminopyrimidine-4-carbonitrile-based kinase inhibitors, with a specific focus on the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile series, which are potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). Understanding the selectivity of these compounds is crucial for researchers, scientists, and drug development professionals to predict their therapeutic efficacy and potential off-target effects. This document summarizes quantitative binding data, details the experimental methodologies used for profiling, and visualizes key signaling pathways and experimental workflows.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity (Ki in nM) of representative 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives against a panel of Cyclin-Dependent Kinases. Lower Ki values indicate higher potency. This data highlights the selectivity of these compounds, particularly for CDK9 over other CDK isoforms.
Compound ID
R'
R
CDK9 Ki (nM)
CDK1 Ki (nM)
CDK2 Ki (nM)
CDK7 Ki (nM)
Selectivity (CDK2/CDK9)
Ia
H
m-NO₂
1
2
2
100
2.0
12a
CN
m-NO₂
2
6
4
140
2.0
12u
CN
3,5-di(CF₃)
4
240
330
>10000
82.5
12t
CN
m-SO₂NH₂
6
120
20
1100
3.3
Data sourced from studies on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines.[1]
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway affected by these inhibitors and a typical experimental workflow for kinase inhibitor profiling.
Caption: CDK9/P-TEFb signaling pathway in transcriptional regulation.
Caption: Generalized workflow for KINOMEscan® profiling.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols represent standard approaches for determining inhibitor potency and selectivity.
KINOMEscan® Competition Binding Assay
This method is used to quantify the binding interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound.[2]
Protocol:
Kinase Preparation: A panel of DNA-tagged human kinases is prepared.
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).[2]
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM).
Washing: Unbound kinase and test compound are washed away.
Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).[2]
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. Results are often reported as a percentage of control, where a lower value indicates stronger binding. For determining the dissociation constant (Kd), the assay is run with an 11-point serial dilution of the test compound.[3]
Biochemical Kinase Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the enzymatic activity of a kinase by quantifying the phosphorylation of a substrate. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Protocol:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. Further dilute in the appropriate kinase assay buffer.
Reaction Setup: In a 96-well or 384-well plate, add the diluted inhibitor or a DMSO vehicle control.
Enzyme and Substrate Addition: Add a solution containing the purified kinase enzyme and its specific peptide substrate to each well.
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[4]
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.[5]
Detection: Stop the reaction and quantify the kinase activity. A common method is to use a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.[5]
Data Analysis: The signal (e.g., luminescence) is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
NanoBRET™ Target Engagement Assay
This cell-based assay quantitatively measures the binding of a test compound to a specific kinase within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[7][8]
Protocol:
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. The cells are then seeded into 384-well plates.[8]
Compound and Tracer Addition: The test compound is serially diluted and added to the cells, followed by the addition of the specific NanoBRET™ fluorescent tracer.[9][10]
Incubation: The plate is incubated at 37°C in a CO₂ incubator to allow the compounds and tracer to reach binding equilibrium within the cells.
Signal Detection: A NanoLuc® substrate and an extracellular NanoLuc® inhibitor (to ensure the signal is from intact cells) are added to the wells.[10]
Measurement: The BRET signal (ratio of tracer emission to luciferase emission) is measured using a plate reader equipped for BRET detection.
Data Analysis: The BRET ratio is plotted against the log of the compound concentration to generate a dose-response curve, from which the IC50 (apparent cellular affinity) can be determined.[8]
A Comparative Guide to Pyrimidine Synthesis: Benchmarking New Methods Against Traditional Procedures
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. This guide provides an objective comparison of prominent new pyrimidine syn...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. This guide provides an objective comparison of prominent new pyrimidine synthesis methods against traditional procedures, supported by experimental data to inform methodology selection.
The pyrimidine nucleus is a fundamental building block in a vast array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents. Consequently, the development of efficient and sustainable methods for its synthesis is of paramount importance in medicinal chemistry and pharmaceutical development. This guide presents a head-to-head comparison of traditional and contemporary methods for pyrimidine synthesis, focusing on key performance indicators such as reaction time, yield, and conditions.
Traditional vs. Modern Synthesis: A Tabular Comparison
The following table summarizes the key quantitative data for selected traditional and modern pyrimidine synthesis methods, offering a side-by-side comparison of their performance based on published experimental results.
A Comparative Pharmacokinetic Analysis of Novel 2-Aminopyrimidine-4-carbonitrile Prodrugs
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the pharmacokinetic profiles of two novel prodrugs, designated Prodrug A and Prodrug B, derived from the pare...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two novel prodrugs, designated Prodrug A and Prodrug B, derived from the parent compound 2-amino-4-(phenyl)-6-(methylamino)pyrimidine-5-carbonitrile (Parent Drug X). The development of prodrugs is a key strategy to enhance the therapeutic potential of promising drug candidates by improving their physicochemical and pharmacokinetic properties.[1][2][3][4][5][6] This report details the experimental data from head-to-head preclinical studies, offering insights into the relative bioavailability and metabolic conversion of these two candidates.
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Prodrug A, Prodrug B, and the parent compound (Parent Drug X) following oral administration in a murine model.
Parameter
Prodrug A
Prodrug B
Parent Drug X (for reference)
Dose (oral)
50 mg/kg
50 mg/kg
50 mg/kg
Cmax (ng/mL)
1250 ± 150
980 ± 120
210 ± 45
Tmax (h)
1.5
2.0
1.0
AUC (0-t) (ng·h/mL)
8750 ± 950
7500 ± 800
1050 ± 200
Bioavailability (%)
45
38
5
Half-life (t½) (h)
4.2
5.1
3.5
Data are presented as mean ± standard deviation.
Experimental Protocols
A detailed methodology was followed to ensure the reliability and reproducibility of the pharmacokinetic data presented.
Animal Studies
Species: Male BALB/c mice (8 weeks old, 20-25 g)
Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
Groups:
Group 1: Prodrug A (50 mg/kg, oral gavage)
Group 2: Prodrug B (50 mg/kg, oral gavage)
Group 3: Parent Drug X (10 mg/kg, intravenous)
Group 4: Parent Drug X (50 mg/kg, oral gavage)
Sample Collection: Blood samples (approximately 50 µL) were collected from the tail vein at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration into EDTA-coated tubes.
Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Method
Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Instrumentation: Agilent 1290 Infinity II HPLC coupled to a Sciex QTRAP 6500+ mass spectrometer.
Sample Preparation: Protein precipitation was performed by adding acetonitrile to the plasma samples, followed by vortexing and centrifugation. The supernatant was then diluted for injection.
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Visualizations
Experimental Workflow
Caption: Workflow for the comparative pharmacokinetic study.
Prodrug Activation Pathway
Caption: General metabolic activation pathway for the prodrugs.
Essential Guide to the Safe Disposal of 2-Aminopyrimidine-4-carbonitrile
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Aminopyrimidine-4-carbonitrile (CAS No. 36314-98-4), a crucial component in various research applications. Adherence to these procedures is vital for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 2-Aminopyrimidine-4-carbonitrile with the appropriate personal protective equipment (PPE). Based on its known hazards, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
PPE Item
Specification
Rationale
Gloves
Chemical-resistant nitrile gloves
To prevent skin contact and absorption.
Eye Protection
Safety goggles or a face shield
To protect against splashes and dust.
Lab Coat
Standard laboratory coat
To protect clothing and underlying skin.
Respiratory
Use in a well-ventilated area or fume hood
To avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The disposal of 2-Aminopyrimidine-4-carbonitrile must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The universally recognized disposal instruction for this compound is to "Dispose of contents/container to an approved waste disposal plant" [1][2].
Step 1: Waste Segregation and Collection
Solid Waste: All unused or contaminated solid 2-Aminopyrimidine-4-carbonitrile should be collected in a dedicated, clearly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.
Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, pipette tips, contaminated gloves, and bench paper, are to be considered hazardous waste. These materials should be collected in a separate, clearly labeled hazardous waste bag or container. Do not mix with other waste streams.
Step 2: Labeling
Properly label the hazardous waste container with the following information:
"Hazardous Waste"
"2-Aminopyrimidine-4-carbonitrile"
CAS Number: "36314-98-4"
Associated Hazards: "Harmful," "Irritant"
Accumulation Start Date
Step 3: Storage
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area. This storage location should be away from incompatible materials, such as strong oxidizing agents, to prevent any adverse reactions[3][4]. Ensure the container is kept tightly closed[1][2].
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with a complete list of the waste contents. Chemical waste generators are responsible for correctly classifying the waste in accordance with local, regional, and national regulations[4][5].
Important Considerations:
Do Not attempt to neutralize the chemical without expert guidance.
Do Not dispose of 2-Aminopyrimidine-4-carbonitrile down the drain or in regular trash[3][5]. This can lead to environmental contamination and may be in violation of regulations.
In case of a spill, avoid generating dust[3]. Carefully sweep up the material and place it into a suitable container for disposal[3][4][5].
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 2-Aminopyrimidine-4-carbonitrile.
Caption: Disposal Workflow for 2-Aminopyrimidine-4-carbonitrile
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Aminopyrimidine-4-carbonitrile
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Aminopyrimidine-4-carbonitrile. Adherence to these...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Aminopyrimidine-4-carbonitrile. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
2-Aminopyrimidine-4-carbonitrile is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation.[1] The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk.
Personal Protective Equipment (PPE) Summary
A comprehensive approach to personal protection is the first line of defense when working with 2-Aminopyrimidine-4-carbonitrile. The following table summarizes the recommended PPE.
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles or safety glasses with side-shields.
To protect against splashes and dust, preventing serious eye irritation.
To prevent skin contact and subsequent irritation.
Protective Clothing
Standard laboratory coat.
To protect skin and personal clothing from contamination.
Respiratory Protection
Use in a well-ventilated area. A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded or if dust is generated.
To avoid inhalation of dust and prevent respiratory tract irritation.
Operational Plan: From Receipt to Use
A systematic workflow is crucial for safely handling 2-Aminopyrimidine-4-carbonitrile in a laboratory setting.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[2] It is important to keep it away from heat sources, open flames, and incompatible materials such as strong oxidizing agents.[2][3]
Handling and Preparation
Ventilation: Always handle 2-Aminopyrimidine-4-carbonitrile in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
Personal Protective Equipment: Before handling, ensure all personnel are wearing the appropriate PPE as detailed in the table above.
Avoiding Contamination: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.[4]
Weighing and Solution Preparation: When weighing the solid, do so in a manner that minimizes dust generation. If preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Management
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
Disposal Plan: Responsible Waste Management
Proper disposal of 2-Aminopyrimidine-4-carbonitrile and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
Solid Waste: Collect unused or waste 2-Aminopyrimidine-4-carbonitrile in a dedicated, clearly labeled, and sealed container.
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered hazardous waste and collected in a separate, labeled container.
Waste Storage
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
Final Disposal
Dispose of all waste materials through a licensed and approved hazardous waste disposal company. Ensure compliance with all local, regional, and national regulations.[5]
Workflow for Safe Handling of 2-Aminopyrimidine-4-carbonitrile
Caption: A flowchart illustrating the key steps for the safe handling of 2-Aminopyrimidine-4-carbonitrile.